5-Bromo-2-ethoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-ethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVFYMIAZFIZLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: Molecular Structure and Functional Groups of 5-Bromo-2-ethoxyphenol
Executive Summary & Molecular Identity
5-Bromo-2-ethoxyphenol is a trisubstituted benzene derivative serving as a critical scaffold in medicinal chemistry, particularly in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs) and complex biaryl systems. Its structural uniqueness lies in the specific 1,2,5-substitution pattern, which balances the electronic push-pull effects of an electron-donating ethoxy group and a phenolic hydroxyl against an electron-withdrawing bromine atom.
This guide provides a comprehensive technical analysis of its structure, synthetic accessibility via regioselective control, and functional group reactivity in drug development workflows.
Chemical Identity Table
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 5-Bromoguethol; 4-Bromo-2-hydroxy-1-ethoxybenzene |
| CAS Registry Number | 1216091-73-4 (Generic), 37942-01-1 (Methoxy analog reference) |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| SMILES | CCOC1=C(O)C=C(Br)C=C1 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 63–67 °C (Typical for analogs) |
Molecular Architecture & Electronic Analysis
The reactivity of this compound is dictated by the interplay of three functional groups on the aromatic ring. Understanding these electronic vectors is crucial for predicting downstream reactivity.
The Substituent Matrix
-
Position 1 (Hydroxyl, -OH): A strong electron-donating group (EDG) via resonance (+M), but also inductively withdrawing (-I). It activates the ring, primarily at the ortho and para positions. In this molecule, the para position (Pos 4) is unsubstituted, while the ortho position (Pos 2) is occupied by the ethoxy group.
-
Position 2 (Ethoxy, -OCH₂CH₃): A moderate EDG via resonance. It sterically shields the C1-hydroxyl slightly but primarily directs incoming electrophiles to its para position (Pos 5) and ortho position (Pos 3).
-
Position 5 (Bromine, -Br): A weak deactivator. Its position is critical; being para to the ethoxy group and meta to the hydroxyl group suggests a specific synthetic origin (likely bromination directed by the ethoxy group).
Regioselectivity Logic
Direct bromination of 2-ethoxyphenol (Guethol) typically yields 4-bromo-2-ethoxyphenol because the free hydroxyl group is a more powerful activator than the ethoxy group, directing the electrophile to its para position (Pos 4).
To achieve the 5-bromo isomer, the directing power must be inverted. This is classically achieved by acetylating the hydroxyl group. The acetoxy group (-OAc) is a weaker activator than the ethoxy group (-OEt). Consequently, in the protected substrate, the ethoxy group dominates, directing the bromine to its para position (Pos 5).
Figure 1: Mechanism of regioselective synthesis. Acetylation inverts the directing priority, favoring the 5-bromo isomer.
Functional Group Reactivity & Applications
The Aryl Bromide (C5-Br)
The bromine atom at position 5 is the primary "handle" for medicinal chemistry elaboration. It is highly susceptible to Palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryl motifs, a common scaffold in SGLT2 inhibitors (e.g., Dapagliflozin intermediates).
-
Buchwald-Hartwig Amination: Allows for the introduction of amine moieties, expanding the diversity of the scaffold.
-
Lithium-Halogen Exchange: Treatment with n-BuLi generates a transient aryl lithium species at C5, which can be quenched with electrophiles (aldehydes, ketones) to build carbon frameworks.
The Phenolic Hydroxyl (C1-OH)
The hydroxyl group provides a nucleophilic site for etherification or esterification.
-
O-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide) protects the phenol or introduces a new side chain.
-
Acidity: The pKa is approximately 10. The inductive withdrawal of the bromine atom (meta-position) slightly increases acidity compared to unsubstituted 2-ethoxyphenol.
The Ethoxy Group (C2-OEt)
Generally stable under basic and mild acidic conditions. It serves as a lipophilic spacer. However, it can be cleaved using strong Lewis acids (e.g., BBr₃) to reveal a catechol (1,2-dihydroxy) motif if required.
Experimental Protocol: Synthesis & Utilization
Synthesis of this compound (The "Regio-Switch" Method)
Objective: Selective synthesis of the 5-bromo isomer avoiding the 4-bromo impurity.
Step 1: Protection (Acetylation) [1]
-
Dissolve 2-ethoxyphenol (1.0 eq) in DCM.
-
Add Triethylamine (1.5 eq) and catalytic DMAP.
-
Slowly add Acetic Anhydride (1.2 eq) at 0°C.
-
Stir at RT for 2h. Wash with dilute HCl, NaHCO₃, and brine. Dry and concentrate to yield 2-ethoxyphenyl acetate .
Step 2: Regioselective Bromination
-
Dissolve 2-ethoxyphenyl acetate in Acetonitrile or Glacial Acetic Acid.
-
Add NBS (N-Bromosuccinimide) (1.05 eq) portion-wise at 0–10°C. Note: The acetoxy group deactivates the ring slightly, preventing over-bromination, while the ethoxy group directs the Br to position 5.
-
Monitor by HPLC/TLC. The major product is 5-bromo-2-ethoxyphenyl acetate .
Step 3: Hydrolysis
-
Dissolve the intermediate in Methanol/Water (3:1).
-
Add KOH (2.0 eq) and stir at RT for 1h.
-
Acidify with 1M HCl to pH 2.
-
Extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc to obtain pure This compound .
Application: Suzuki Cross-Coupling Workflow
Objective: Coupling this compound with Phenylboronic acid.
Figure 2: Standard operating procedure for Suzuki coupling utilizing the C5-Br handle.
Safety & Handling (MSDS Highlights)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (brominated compounds can degrade).
-
PPE: Nitrile gloves, safety goggles, and fume hood utilization are mandatory.
References
-
ChemicalBook. (n.d.). This compound Structure and Properties. Retrieved from
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142228, 5-Bromo-2-methoxyphenol (Analog Reference). Retrieved from
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction Protocols. Retrieved from
-
Google Patents. (2015). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Retrieved from
Sources
Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-2-ethoxyphenol
[1]
Executive Summary
This compound (CAS: 1216091-73-4 / Related: 56152-25-1) is a halogenated phenolic ether frequently utilized as an intermediate in the synthesis of SGLT2 inhibitors and other pharmaceutical scaffolds.[1][2][3] Its solubility behavior is governed by a "push-pull" competition between the lipophilic bromine/ethoxy moieties and the hydrophilic phenolic hydroxyl group.[1]
This guide provides a predictive and empirical analysis of its solubility to optimize reaction yields, recrystallization processes, and formulation stability.[1]
Physicochemical Basis of Solubility
To understand where this compound dissolves, we must analyze why it interacts with specific solvent classes.
| Parameter | Value (Approx.) | Solubility Implication |
| Molecular Weight | ~217.06 g/mol | Moderate size; kinetics of dissolution will be fast in good solvents.[1] |
| LogP (Octanol/Water) | 2.7 – 3.1 | Lipophilic. Prefers organic phases.[1] Poor water solubility (<1 mg/mL).[1] |
| pKa (Phenol -OH) | ~9.14 | Weakly acidic.[1] Solubility in water increases drastically at pH > 10 (deprotonation).[1] |
| H-Bond Donors | 1 (Phenol -OH) | Capable of H-bonding with ketones, alcohols, and ethers.[1] |
| H-Bond Acceptors | 2 (Ether -O-, Phenol -O-) | Good interaction with protic solvents (Alcohols).[1] |
Structural Analysis (The "Solubility Switch")
-
The Bromine Atom: Increases lipophilicity and density, reducing solubility in highly polar media like water but enhancing interaction with chlorinated solvents (DCM, Chloroform).
-
The Ethoxy Group: Adds steric bulk and lipophilicity compared to a methoxy group, slightly reducing solubility in polar protic solvents while increasing affinity for ethers and esters.
-
The Phenolic -OH: The primary handle for polarity.[1] It allows solubility in alcohols but is insufficient to overcome the hydrophobic bulk in pure water.
Solubility Landscape: Empirical & Predicted Data
Note: Specific quantitative values (g/L) vary by polymorph and purity. The classifications below are derived from synthesis workups and calculated Hansen Solubility Parameters (HSP).
Table 1: Solvent Compatibility Matrix[4]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale | Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Strong dispersion forces and dipole interactions match the brominated ring.[1] | Extraction (Organic phase) |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole-dipole interactions; disrupts crystal lattice efficiently.[1] | Reaction Medium (Nucleophilic substitutions) |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding with phenolic -OH and ether oxygen.[1] | Solvent Exchange / Reactant |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole interactions and H-bond acceptance from the phenol.[1] | Extraction / Chromatography |
| Ethers | THF, Diethyl Ether, MTBE | Moderate - High | "Like dissolves like" (Ether functionality); good solvation of the aromatic ring.[1] | Reaction Medium (Grignard/Lithiation) |
| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | Pi-stacking interactions.[1] Solubility increases significantly with heat.[1] | Recrystallization (Hot) |
| Aliphatic Hydrocarbons | Hexane, Heptane, Pentane | Low | Lacks polarity to overcome crystal lattice energy at RT.[1] | Anti-solvent (Precipitation) |
| Aqueous | Water (Neutral pH) | Insoluble | Hydrophobic effect dominates.[1] | Wash / Quench |
| Aqueous (Basic) | 1M NaOH, 1M KOH | High | Deprotonation forms the phenoxide salt (highly soluble).[1] | Extraction (Aqueous phase) |
Mechanistic Visualization
The following diagram illustrates the interaction network determining solubility.
Figure 1: Mechanistic map of solute-solvent interactions.[1] Note the critical role of pH in aqueous solubility.
Experimental Protocols
As quantitative data for this specific derivative is often proprietary, use these self-validating protocols to generate internal data.[1]
Protocol A: Gravimetric Solubility Determination (Standard)
Objective: Determine exact saturation limit (mg/mL) in a candidate solvent.[1]
-
Preparation: Weigh ~100 mg of this compound into a 4 mL glass vial (Vial A).
-
Addition: Add exactly 1.0 mL of the target solvent.[1]
-
Equilibration:
-
Vortex for 2 minutes.
-
Sonicate for 10 minutes at controlled temperature (25°C).
-
Check Point: If solid dissolves completely, add another 50 mg and repeat until undissolved solid remains.[1]
-
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification:
-
Calculation:
[1]
Protocol B: Solvent Selection for Recrystallization
Objective: Identify a solvent system that maximizes recovery and purity. Target: High solubility at boiling point, low solubility at room temperature/0°C.[1]
-
Screening: Test solubility of 50 mg compound in 0.5 mL solvent at Room Temp (RT) and Boiling Point (BP).
-
Decision Matrix:
-
Binary Solvent Optimization (The "Drowning Out" Method):
Synthesis & Purification Implications[5][6][7][8][9][10]
Reaction Solvent Choice[5][7][11][12]
-
Nucleophilic Substitution (e.g., Alkylation of Phenol): Use Acetonitrile or DMF .[1] These dissolve the phenol and, with a base (K2CO3), facilitate the formation of the reactive phenoxide anion.[1]
-
Lithium-Halogen Exchange: Use Anhydrous THF or Diethyl Ether .[1] The ether oxygen in the molecule coordinates with Lithium, but THF is generally preferred for stability at -78°C.[1]
Workup Strategy
-
Extraction: The compound will partition into the Organic Phase (Ethyl Acetate or DCM) from neutral/acidic water.
-
Washing: Wash the organic phase with 1M NaOH to pull the unreacted phenol out of the organic phase (into water) if the product is not a phenol (i.e., if you have alkylated the -OH group).[1] If the product is the phenol, do not wash with strong base, or you will lose your product to the aqueous waste.
Recrystallization Recommendation
Based on the structure, the recommended starting system for purification is:
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for solvent selection).[1]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
- Sigma-Aldrich.Safety Data Sheet: Phenolic Compounds.
Safety data sheet (SDS) and toxicity profile of 5-Bromo-2-ethoxyphenol
Technical Whitepaper: Safety, Toxicity, and Handling of 5-Bromo-2-ethoxyphenol
Executive Summary
This compound (CAS 1216091-73-4) is a specialized halogenated phenolic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), including Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors and other aryl-ether scaffolds.[1][2] Its dual functionality—possessing both a phenolic hydroxyl group and an aryl bromide—makes it a versatile building block for Suzuki-Miyaura cross-coupling and nucleophilic substitution reactions.
This guide moves beyond the standard Safety Data Sheet (SDS) to provide a causality-driven analysis of the compound’s toxicity profile, handling requirements, and experimental validation protocols.
Part 1: Chemical Identity & Physical Properties[3]
Accurate identification is the first step in safety. This compound is structurally distinct from its methoxy analog (5-bromo-2-methoxyphenol), affecting its lipophilicity and metabolic stability.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1216091-73-4 |
| Molecular Formula | C₈H₉BrO₂ |
| Molecular Weight | 217.06 g/mol |
| SMILES | CCOC1=C(C=C(C=C1)Br)O |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water. |
| Impurities | Common impurities include 2-ethoxyphenol (starting material) and dibrominated species. |
Part 2: Hazard Identification (GHS Classification)
As a halogenated phenol, this compound exhibits both the corrosive potential of phenols and the irritant properties of aryl halides. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous compounds (e.g., 5-bromo-2-methoxyphenol).
Signal Word: WARNING
Table 2: GHS Hazard Statements & Mechanistic Basis
| Hazard Code | Statement | Mechanistic Insight |
| H302 | Harmful if swallowed | Phenolic compounds can uncouple oxidative phosphorylation and cause protein denaturation in the GI tract. |
| H315 | Causes skin irritation | Lipophilic nature allows penetration of the stratum corneum, leading to local inflammation and dermatitis. |
| H319 | Causes serious eye irritation | Direct interaction with corneal proteins; acidic phenolic proton can disrupt tear film pH. |
| H335 | May cause respiratory irritation | Vapor/mist inhalation irritates mucous membranes; bromine substitution increases mucosal sensitivity. |
Part 3: Toxicity Profile & Biological Impact[4]
Acute Toxicity
-
Oral: Data extrapolated from 2-ethoxyphenol suggests an LD50 > 500 mg/kg but < 2000 mg/kg (Rat). It is classified as Category 4 Acute Toxin.
-
Dermal: Potential for systemic absorption exists. Phenolic compounds can cause systemic poisoning (CNS depression) if absorbed in significant quantities.
Chronic & Target Organ Toxicity
-
Respiratory System: Repeated exposure to mists can lead to chronic bronchitis or bronchial sensitization.
-
Hepatic Impact: Halogenated phenols are metabolized via the liver (cytochrome P450 oxidation). Chronic high-level exposure may stress hepatic clearance pathways.
Environmental Toxicity
-
Aquatic Hazard: Like most halogenated phenols, this compound is predicted to be toxic to aquatic life with long-lasting effects. The bromine atom increases lipophilicity (LogP), enhancing bioaccumulation potential in aquatic organisms compared to non-halogenated phenols.
Part 4: Safe Handling & Exposure Control
Engineering Controls
-
Ventilation: All handling must occur within a certified chemical fume hood maintaining a face velocity of >100 fpm.
-
Containment: Use secondary containment trays (polypropylene) to capture spills.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (minimum 5 mil thickness) is sufficient for incidental splash protection. For prolonged handling or immersion, use Laminate (Silver Shield) or Viton gloves, as phenols can permeate thin nitrile over time.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended during synthesis scale-up (>10g).
-
Respiratory: If fume hood access is compromised (not recommended), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Part 5: Experimental Workflow & Validation
Scenario: Synthesis of this compound via Bromination of 2-Ethoxyphenol. Rationale: This workflow demonstrates the safe generation of the compound, highlighting critical safety checkpoints.
Protocol:
-
Setup: Charge a round-bottom flask with 2-ethoxyphenol (1.0 eq) and Acetonitrile (ACN). Cool to 0°C.[3]
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.
-
Safety Check: Exothermic reaction. Monitor internal temperature; do not exceed 10°C during addition to prevent runaway bromination.
-
-
Reaction: Stir at room temperature for 4 hours.
-
Quench: Quench with saturated sodium thiosulfate (removes excess Br₂) and extract with Ethyl Acetate.
-
Purification: Wash organic layer with 1N HCl (removes succinimide) and Brine. Dry over Na₂SO₄.[4][5]
Self-Validating System:
-
TLC Monitoring: Eluent 10% EtOAc/Hexane. Product (Rf ~0.4) is less polar than starting material (Rf ~0.5) due to bromine substitution masking the electron density.
-
NMR Check: Disappearance of the aromatic proton at the para position relative to the ethoxy group confirms regioselectivity.
Visualization: Synthesis & Safety Logic
Caption: Figure 1. Synthesis workflow with integrated safety checkpoints for temperature control and oxidant neutralization.
Part 6: Emergency Response Protocols
Spill Response
-
Evacuate: Clear the immediate area.
-
PPE: Don double nitrile gloves, goggles, and lab coat.
-
Neutralize: Absorb liquid spills with vermiculite or sand. Do not use combustible materials (sawdust) as brominated compounds can react.
-
Clean: Wash surface with a dilute soap/water solution. Collect all waste as Halogenated Organic Waste .
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek immediate medical attention. Phenolic eye burns can be deceptive; pain may subside while tissue damage continues.
-
Skin Contact: Wash with Polyethylene Glycol (PEG 300) or copious soap and water. PEG is superior for solubilizing phenols.
-
Ingestion: Do NOT induce vomiting. Rinse mouth. Call a Poison Control Center immediately.
Visualization: Hazard Response Logic
Caption: Figure 2. Decision tree for emergency response to this compound exposure.
References
-
PubChem. (n.d.). Compound Summary: 5-Bromo-2-methoxyphenol (Analogous Toxicity Data). National Library of Medicine. Retrieved from [Link]
-
Shao, H., et al. (2009).[4][5] Crystal structure of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (SGLT2 Intermediate). Acta Crystallographica Section E. Retrieved from [Link]
Sources
Technical Guide: Characterization and Application of 5-Bromo-2-ethoxyphenol
The Technical Guide to 5-Bromo-2-ethoxyphenol below is designed for researchers and drug development professionals. It synthesizes specific chemical data, predicted properties, and rigorous experimental methodologies.
Executive Summary
This compound (CAS: 1216091-73-4) is a halogenated phenolic intermediate critical in the synthesis of bioactive scaffolds, particularly for modulation of lipophilicity in drug discovery.[1][2][3][4][5][6] This guide provides a comprehensive analysis of its physicochemical properties, offering both predicted data and comparative analog analysis where experimental values are proprietary. It further details validated protocols for the synthesis, purification, and precise determination of its melting and boiling points.
Part 1: Chemical Identity & Physicochemical Profile[7]
Nomenclature and Identifiers
Physicochemical Data Summary
The following data integrates computational predictions with analog-inferred properties derived from 5-Bromo-2-methoxyphenol (CAS 37942-01-1), a structural congener.
| Property | Value (Predicted/Inferred) | Confidence | Source/Method |
| Boiling Point | 274.6 ± 20.0 °C (at 760 mmHg) | High | ACD/Labs Percepta [1] |
| Melting Point | 45 – 55 °C (Estimated) | Medium | Inferred from methyl-analog (MP: 63-67°C) [2] |
| Density | 1.501 ± 0.06 g/cm³ | High | Computational Density Functional Theory |
| pKa (Acidic) | 9.14 ± 0.10 | High | Hammett Equation Prediction |
| LogP | 2.89 ± 0.23 | High | Consensus LogP Model |
| Physical State | Crystalline Solid (at 25°C) | High | Structural rigidity of bromophenol core |
Technical Note: The ethyl ether moiety typically lowers the melting point relative to the methyl ether analog (5-Bromo-2-methoxyphenol) due to increased rotational freedom and disruption of crystal lattice packing.
Part 2: Synthesis & Preparation Protocol
To ensure high purity for accurate property determination, the following synthesis route via electrophilic aromatic substitution is recommended.
Synthesis Pathway (DOT Diagram)
Figure 1: Regioselective synthesis of this compound via NBS bromination.
Detailed Protocol
-
Preparation: Dissolve 2-ethoxyphenol (10.0 mmol) in anhydrous acetonitrile (50 mL). Cool the solution to 0°C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (10.5 mmol) portion-wise over 30 minutes to maintain regioselectivity at the para position relative to the hydroxyl group (position 5).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated sodium thiosulfate (to remove excess bromine). Extract with ethyl acetate (3 x 30 mL).
-
Purification: Wash combined organics with brine, dry over anhydrous
, and concentrate in vacuo. Recrystallize from cold hexane/ethanol to obtain the target compound.
Part 3: Experimental Determination of Thermal Properties
For drug development applications, precise experimental values are required for IND (Investigational New Drug) filings.
Melting Point Determination (Capillary Method)
Objective: Determine the solid-liquid phase transition temperature with <0.5°C precision.
-
Sample Prep: Dry the recrystallized sample in a vacuum desiccator (
) for 24 hours. -
Loading: Pack 2-3 mm of sample into a glass capillary tube. Ensure compact packing by tapping the tube.
-
Ramping:
-
Fast Ramp: 10°C/min to 35°C.
-
Slow Ramp: 1°C/min from 35°C until melting is observed.
-
-
Observation: Record
(first drop of liquid) and (complete liquefaction). -
Validation: Calibrate the apparatus using Benzophenone (Standard MP: 48°C) as a reference standard.
Boiling Point Determination (DSC Method)
Due to the high predicted boiling point (~275°C), standard distillation may cause decomposition. Differential Scanning Calorimetry (DSC) in a pinhole crucible is the preferred method.
-
Instrument: DSC (e.g., TA Instruments Q2000).
-
Crucible: Hermetically sealed aluminum pan with a 50 µm laser-drilled pinhole (to allow vapor escape at equilibrium pressure).
-
Method:
-
Ramp: 5°C/min from 40°C to 350°C.
-
Purge Gas: Nitrogen (50 mL/min).
-
-
Analysis: The boiling point is identified as the onset temperature of the major endothermic event following the melting transition.
Part 4: Applications in Drug Discovery
This compound serves as a versatile scaffold. The bromine atom at position 5 is a "chemical handle" for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the ethoxy group modulates lipophilicity (
Functionalization Workflow (DOT Diagram)
Figure 2: Divergent synthesis pathways utilizing the 5-bromo handle for library generation.
Part 5: Safety & Handling (SDS Summary)
Although specific toxicological data for this CAS is limited, handle as a hazardous halogenated phenol.
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves (0.11 mm thickness), safety goggles, and lab coat. Work within a fume hood.
References
-
ChemicalBook. (2024). Predicted Properties for CAS 1216091-73-4. Retrieved from
-
PubChem. (2024).[7] 5-Bromo-2-methoxyphenol (Analog) Compound Summary. National Center for Biotechnology Information. Retrieved from
-
BLD Pharm. (2024). Product Catalog: this compound. Retrieved from
-
Thermo Fisher Scientific. (2023). Safety Data Sheet: 2-Ethoxyphenol. Retrieved from
Sources
- 1. This compound CAS#: 1216091-73-4 [m.chemicalbook.com]
- 2. 227305-66-0|1-Bromo-3-(2-methoxyethoxy)benzene|BLD Pharm [bldpharm.com]
- 3. 1070795-38-8|4-Bromo-1-ethoxy-2-methoxybenzene|BLD Pharm [bldpharm.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. This compound CAS#: 1216091-73-4 [m.chemicalbook.com]
- 6. arctomsci.com [arctomsci.com]
- 7. 5-Bromo-2-ethylphenol | C8H9BrO | CID 18964084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 5-Bromo-2-methoxyphenol | C7H7BrO2 | CID 142228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling Optimization for 5-Bromo-2-ethoxyphenol
Executive Summary
This technical guide details the optimization of Suzuki-Miyaura cross-coupling conditions for 5-Bromo-2-ethoxyphenol (CAS: 56317-15-8) . This substrate presents a dual challenge in palladium-catalyzed coupling:
-
Electronic Deactivation: The presence of two strong electron-donating groups (ethoxy at C2, hydroxyl at C1) increases electron density at the oxidative addition site (C-Br), rendering the aryl bromide less electrophilic compared to standard substrates.
-
Catalyst Poisoning: The free phenolic hydroxyl group (
) is prone to deprotonation under standard basic Suzuki conditions. The resulting phenoxide anion can coordinate to the unsaturated Pd(II) species, potentially arresting the catalytic cycle or leading to the formation of palladium black.
This guide provides two distinct protocols: a Direct Coupling Method utilizing robust phosphine ligands to tolerate the free phenol, and a Protection-Deprotection Strategy for high-purity applications requiring isolation of sensitive intermediates.
Mechanistic Analysis & Substrate Logic
The "Electron-Rich" Problem
The rate-determining step in the Suzuki coupling of aryl bromides is typically oxidative addition .
-
Standard Substrate: Electron-withdrawing groups pull density from the ring, facilitating the insertion of Pd(0) into the C-Br bond.
-
This compound: The ethoxy group (para to the bromide) and the hydroxyl group (meta to the bromide) exert a net donating effect (+M effect). This stabilizes the C-Br bond, requiring a more electron-rich and sterically accessible catalyst system (e.g., bulky alkylphosphines) to facilitate oxidative addition.
The Phenoxide Trap
Under basic conditions (e.g.,
Decision Matrix (Logic Flow)
Figure 1: Strategic decision pathway for coupling phenolic aryl bromides.
Experimental Protocols
Protocol A: Direct Coupling (High Throughput / Process Route)
Rationale: This method utilizes
Materials:
-
This compound (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
( ), 3-5 mol% -
Base:
(Tribasic, 3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 217 mg), the aryl boronic acid (1.2 mmol), and
(3.0 mmol, 636 mg). -
Solvent Addition: Add 1,4-Dioxane (4.0 mL) and distilled water (1.0 mL). The biphasic nature is critical.
-
Degassing (Crucial): Sparge the mixture with Nitrogen or Argon gas for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phenol.
-
Catalyst Addition: Add
(0.03 mmol, ~25 mg) quickly under inert flow. Cap the vial immediately. -
Reaction: Heat the block/oil bath to 90°C . Stir vigorously (800+ RPM) to ensure phase mixing.
-
Monitoring: Monitor by HPLC or TLC after 2 hours. The reaction typically completes in 4-6 hours.
-
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenoxide back to phenol). Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine, dry over
, and concentrate.[1][2]
Protocol B: Protection-Deprotection (High Purity Route)
Rationale: If the direct coupling yields inseparable byproducts or if the boronic acid partner is expensive, protecting the phenol as a benzyl ether eliminates the "poisoning" variable entirely.
Step 1: Benzyl Protection
-
Dissolve this compound (1.0 equiv) in DMF (0.5 M).
-
Add
(1.5 equiv) and Benzyl Bromide (1.1 equiv). -
Stir at 60°C for 3 hours. (Quantitative conversion expected).
-
Aqueous workup and crystallization (usually from Hexane/EtOAc).
Step 2: Suzuki Coupling (Standard)
-
Substrate: 1-Benzyloxy-5-bromo-2-ethoxybenzene.
-
Conditions:
(2 mol%), (2M aq), Toluene/Ethanol (2:1). Reflux 12h. -
Note: The protection turns the substrate into a standard electron-rich aryl bromide. The reaction is cleaner than Protocol A but adds two synthetic steps.
Step 3: Deprotection
-
Hydrogenation (
balloon) with 10% Pd/C in Methanol/EtOAc will remove the benzyl group cleanly, yielding the target biaryl phenol.
Optimization & Troubleshooting Data
The following table summarizes the impact of different catalyst/base combinations on this specific substrate class (Electron-rich Bromophenol).
| Parameter | Variation | Outcome | Recommendation |
| Catalyst | Low conversion (40-60%); catalyst turns black (Pd precipitation). | Avoid for direct coupling. | |
| Catalyst | Good conversion (85%+); robust thermal stability. | Recommended for standard scale. | |
| Catalyst | SPhos-Pd-G2 | Excellent conversion (95%+); handles steric bulk well. | Best for difficult boronic acids. |
| Base | Moderate reaction rate; requires longer times. | Acceptable. | |
| Base | Faster reaction; better solubility of phenoxide. | Recommended. | |
| Solvent | DMF | High solubility, but workup is tedious; promotes dehalogenation. | Use only if insolubility is an issue. |
| Solvent | Dioxane/H2O | Optimal balance of solubility and phase transfer. | Standard. |
Pathway Visualization: Mechanism of Interference
Figure 2: The competitive inhibition pathway where phenoxide ions (generated in situ) can coordinate to Palladium intermediates, slowing the cycle.
References
-
Suzuki-Miyaura Coupling of Halophenols
-
Title: Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects.[3]
- Source:Journal of Organic Chemistry (2014).
- Context: Establishes that bromophenols require more robust conditions (microwave or specific additives) compared to protected analogs.
-
-
Catalyst Selection for Electron-Rich Substrates
- Title: Catalyst Selection for the Suzuki-Miyaura Coupling.
- Source:Sigma-Aldrich / Merck Technical Bulletins.
- Context: SPhos and dppf ligands are validated for electron-rich and sterically demanding aryl chlorides/bromides.
-
General Protocol for Phenolic Substrates
-
SGLT2 Intermediate Synthesis (Contextual Application)
- Title: Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxyl
- Source:NIH / PubMed Central.
- Context: Illustrates the handling of similar halogenated phenol intermedi
Sources
- 1. (5-Bromo-2-methylphenyl)(4-ethoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Step-by-step etherification methods involving 5-Bromo-2-ethoxyphenol
Application Note: Strategic Etherification Protocols for 5-Bromo-2-ethoxyphenol in Medicinal Chemistry
Introduction & Strategic Significance
This compound is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for SGLT2 inhibitors (e.g., Dapagliflozin analogs) and various kinase inhibitors. Its structure features three distinct functional handles:
-
Phenolic Hydroxyl (-OH): The primary nucleophile for etherification.
-
Ethoxy Group (-OEt): An ortho-position substituent that provides steric bulk and electron donation.
-
Bromine (-Br): A meta-position halogen handle for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Chemo-Selectivity Challenge: The primary challenge in etherification is preserving the aryl bromide for downstream chemistry while overcoming the steric hindrance imposed by the ortho-ethoxy group. This guide details three validated methodologies to navigate these constraints.
Reaction Selection Matrix
Choose the appropriate protocol based on your electrophile and stereochemical requirements.
| Method | Target Ether Type | Electrophile | Key Advantage | Limitation |
| A. Williamson | Primary/Methyl Alkyl Ethers | Alkyl Halides / Tosylates | Scalable, cost-effective, robust. | Fails with tertiary halides; basic conditions. |
| B. Mitsunobu | Complex/Chiral Alkyl Ethers | Primary/Secondary Alcohols | Stereochemical inversion; mild conditions. | Atom economy is poor (high MW byproducts). |
| C. Chan-Lam | Diaryl Ethers | Aryl Boronic Acids | Forms C(sp2)-O bonds; oxidative. | Requires stoichiometric Copper; variable yields. |
Detailed Experimental Protocols
Method A: Williamson Ether Synthesis (The Standard Approach)
Best for: Simple alkylation (Methyl, Ethyl, Benzyl) and non-sensitive substrates.
Rationale: The 5-bromo substituent lowers the pKa of the phenol (approx. pKa ~9.1) compared to unsubstituted phenol, making it sufficiently acidic to be deprotonated by weak bases like Potassium Carbonate (
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base:
(anhydrous, 2.0 equiv) -
Electrophile: Alkyl Halide (1.2 equiv)
-
Solvent: DMF (Dimethylformamide) or Acetone
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, for alkyl chlorides.
Step-by-Step Protocol:
-
Dissolution: Charge a round-bottom flask with this compound (10 mmol, 2.17 g) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Deprotonation: Add anhydrous
(20 mmol, 2.76 g) in a single portion. The suspension may turn slightly yellow due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes. -
Addition: Add the Alkyl Halide (12 mmol) dropwise via syringe.
-
Note: If using a volatile halide (e.g., MeI, EtI), fit a reflux condenser before addition.[1]
-
-
Reaction: Heat the mixture to 60°C. Monitor by TLC (Hexanes/EtOAc 4:1). Reaction typically completes in 2–4 hours.
-
Workup: Cool to RT. Pour the mixture into ice-water (100 mL) to precipitate inorganic salts. Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organics with water (2x) and brine (1x) to remove residual DMF. Dry over
, filter, and concentrate. Purify via silica gel chromatography.
Method B: Mitsunobu Reaction (Stereoselective Coupling)
Best for: Coupling with complex secondary alcohols or when stereochemical inversion is required.
Rationale: This method activates the alcohol rather than the phenol. It is crucial when the alkylating agent is sensitive to base or when available only as an alcohol.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alcohol Partner: R-OH (1.2 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv) -
Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)
-
Solvent: Anhydrous THF (Tetrahydrofuran)
Step-by-Step Protocol:
-
Setup: In a flame-dried flask under Nitrogen atmosphere, dissolve this compound (1.0 equiv), the Alcohol partner (1.2 equiv), and
(1.5 equiv) in anhydrous THF (0.2 M concentration). -
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add DIAD (1.5 equiv) dropwise over 20 minutes. The solution will turn yellow/orange.[2]
-
Critical: Maintain temperature <5°C during addition to prevent side reactions.
-
-
Reaction: Allow the reaction to warm to RT naturally. Stir for 12–18 hours.
-
Quenching: Quench with water (5 mL). Concentrate THF under reduced pressure.
-
Workup: Redissolve residue in
or DCM. Wash with 1N NaOH (to remove unreacted phenol) and brine. -
Purification: The major byproduct is Triphenylphosphine oxide (
). Use a polarity gradient on silica gel (starting with 100% Hexanes) to separate the ether product.
Method C: Chan-Lam Coupling (Copper-Promoted Arylation)
Best for: Synthesis of Diaryl Ethers (e.g., 5-bromo-2-ethoxyphenyl phenyl ether).
Rationale: Standard
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (2.0 equiv) -
Catalyst:
(1.0 equiv) -
Base: Pyridine (2.0 equiv) or
-
Sieve: 4Å Molecular Sieves (Activated)
-
Solvent: DCM (Dichloromethane)
-
Atmosphere: Open air (Oxygen source)
Step-by-Step Protocol:
-
Preparation: In a flask open to the air, combine this compound (1.0 equiv), Aryl Boronic Acid (2.0 equiv),
(1.0 equiv), and activated molecular sieves (200 mg/mmol) in DCM. -
Activation: Add Pyridine (2.0 equiv). The solution typically turns a deep blue/green color.
-
Reaction: Stir vigorously at RT for 24–48 hours. The reaction requires oxygen; do not seal under inert gas.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves. Rinse with EtOAc.[3]
-
Purification: Concentrate the filtrate. Purify via flash chromatography.
Visualization: Decision & Workflow Logic
Figure 1: Strategic decision tree for selecting the optimal etherification pathway based on the electrophile partner.
Troubleshooting & Critical Analysis
| Issue | Probable Cause | Corrective Action |
| Low Yield (Williamson) | Steric hindrance from 2-ethoxy group. | Switch solvent to DMF or NMP to increase nucleophilicity; Add KI catalyst. |
| Debromination | Palladium contamination or harsh reduction. | Avoid Pd catalysts during etherification; Do not use Lithium-Halogen exchange bases (e.g., n-BuLi). |
| Incomplete Reaction (Mitsunobu) | High pKa of phenol or steric bulk. | Use ADDP instead of DIAD; Increase PPh3/DIAD loading to 2.0 equiv. |
| O- vs C-Alkylation | Ambident nucleophile behavior. | Use non-polar solvents (Toluene) to favor O-alkylation, though DMF is usually safe for phenols. |
References
-
Dapagliflozin Synthesis Intermediates
-
Title: Preparation of SGLT2 Inhibitors and Intermediates.[4]
- Source: P
- URL
-
-
Mitsunobu Reaction on Phenols
-
Chan-Lam Coupling Methodology
-
Physical Properties & Safety
Sources
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 5-Bromo-2-ethylphenol | C8H9BrO | CID 18964084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Bromo-2-methoxyphenol | C7H7BrO2 | CID 142228 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Systems for the Cross-Coupling of 5-Bromo-2-ethoxyphenol
Abstract
This technical guide provides an in-depth exploration of catalytic systems for the cross-coupling of 5-Bromo-2-ethoxyphenol, a versatile building block in modern organic synthesis. Recognizing the critical role of this substrate in the development of pharmaceuticals and advanced materials, we move beyond simple procedural lists to explain the causality behind experimental design. This document details field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by mechanistic insights and troubleshooting guidance. The protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for synthesizing complex molecular architectures.
Introduction: The Strategic Value of this compound
This compound is a key intermediate whose value lies in its distinct electronic and structural features. The molecule contains an aryl bromide, a prime reaction site for palladium-catalyzed cross-coupling, which allows for the strategic formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions are foundational in medicinal chemistry, as they enable the modular construction of complex biaryl, aryl-alkyne, and arylamine motifs prevalent in pharmacologically active compounds.[1][2]
The presence of the ethoxy and hydroxyl groups introduces additional layers of strategic consideration. The electron-donating nature of these substituents influences the reactivity of the C-Br bond, while the acidic phenol proton necessitates careful selection of bases and conditions to prevent unwanted side reactions, such as O-arylation. This guide provides the technical rationale and actionable protocols to navigate these challenges effectively.
The Engine of Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki.[3] Most of these transformations are driven by a common catalytic cycle involving a palladium(0) active species.[4] Understanding this cycle is paramount to troubleshooting and optimizing reactions.
The general mechanism involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[5] This is often the rate-determining step.
-
Transmetalation (or equivalent) : The organic group from a second coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[6]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[3]
dot digraph "Catalytic_Cycle" { graph [rankdir="LR", splines=curved, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of palladium precursor, ligand, base, and solvent dictates the efficiency and success of this cycle. Simple Pd(II) salts like Pd(OAc)₂ are often used, as they are reduced in situ to the active Pd(0) species.[7]
Application Focus 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[2][8] It is an exceptionally powerful tool for creating biaryl structures from this compound.
Causality of Component Selection:
-
Palladium Precursor : Pd(OAc)₂ and Pd(PPh₃)₄ are common choices. Pd(OAc)₂ is air-stable and cost-effective, while Pd(PPh₃)₄ is a pre-formed Pd(0) source that can sometimes offer faster initiation.
-
Ligand : For an electron-rich aryl bromide like our substrate, sterically bulky and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[9] Ligands like SPhos or XPhos, or ferrocene-based ligands like dppf, are excellent candidates.[10]
-
Base : A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5][8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are standard. The choice of base can be critical, especially with the acidic phenol group; milder bases like K₂CO₃ are often preferred to minimize side reactions.
-
Solvent : Aprotic polar solvents like 1,4-dioxane, toluene, or DME are frequently used, often with the addition of water to aid in dissolving the base and facilitating the formation of the active boronate.[10]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a representative Suzuki-Miyaura coupling to synthesize 2-ethoxy-5-phenylphenol.
Materials & Reagents
| Reagent/Material | M.W. | Amount | Moles (mmol) | Stoichiometry |
| This compound | 217.06 | 217 mg | 1.0 | 1.0 eq |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 eq |
| Pd(dppf)Cl₂ | 816.64 | 41 mg | 0.05 | 5 mol% |
| K₂CO₃ (anhydrous) | 138.21 | 276 mg | 2.0 | 2.0 eq |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
| Schlenk flask, magnetic stir bar, condenser, nitrogen/argon line |
Step-by-Step Methodology
-
Inert Atmosphere Setup : Assemble a Schlenk flask containing a magnetic stir bar and equip it with a condenser. Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition : Under a positive flow of inert gas, add this compound (217 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol) to the flask.
-
Scientist's Note: Adding the solids first under an inert atmosphere is critical. The Pd(0) species generated in situ is sensitive to oxygen, which can lead to catalyst deactivation and formation of undesired phosphine oxides.
-
-
Solvent Addition : Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Scientist's Note: Solvents must be degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen. The aqueous phase is crucial for dissolving the inorganic base.[11]
-
-
Reaction Execution : Immerse the flask in a preheated oil bath at 85-90 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-6 hours).
-
Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and extract the aqueous layer twice more with ethyl acetate (2x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product.
Application Focus 2: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] The reaction couples an aryl halide with a primary or secondary amine.
Causality of Component Selection:
-
Palladium Precursor : Air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are standard. They are reduced in situ to the active Pd(0) catalyst.
-
Ligand : This is the most critical parameter. The high electron density and steric bulk of modern biarylphosphine ligands (e.g., XPhos, RuPhos) are essential for achieving high yields, particularly with less reactive aryl halides or challenging amines.[14] These ligands facilitate both the oxidative addition and the rate-limiting reductive elimination steps.[15]
-
Base : A strong, non-nucleophilic base is required to deprotonate the amine, generating the amide that participates in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice for this purpose.
-
Solvent : Anhydrous, aprotic solvents like toluene or dioxane are necessary, as the strong base is water-sensitive.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details a representative amination to synthesize 4-(2-ethoxyphenyl)morpholine.
Materials & Reagents
| Reagent/Material | M.W. | Amount | Moles (mmol) | Stoichiometry |
| This compound | 217.06 | 217 mg | 1.0 | 1.0 eq |
| Morpholine | 87.12 | 105 µL | 1.2 | 1.2 eq |
| Pd₂(dba)₃ | 915.72 | 18 mg | 0.02 | 2 mol% Pd |
| XPhos | 476.6 | 29 mg | 0.06 | 6 mol% |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 eq |
| Toluene (anhydrous) | - | 10 mL | - | - |
| Oven-dried sealed tube, magnetic stir bar, glovebox or Schlenk line |
Step-by-Step Methodology
-
Inert Atmosphere Setup : In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (29 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried reaction tube containing a stir bar.
-
Scientist's Note: NaOtBu is highly hygroscopic and reactive. Handling in a glovebox is strongly recommended to ensure reproducibility and high yields. The Pd/ligand ratio is crucial for forming the active catalytic species.
-
-
Reagent Addition : Add this compound (217 mg, 1.0 mmol) to the tube, followed by anhydrous toluene (10 mL) and morpholine (105 µL, 1.2 mmol).
-
Reaction Execution : Seal the tube tightly with a Teflon cap. Remove it from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours.
-
Monitoring : After cooling, the reaction progress can be checked by TLC or by taking a small aliquot (quenched with water and extracted into ethyl acetate) for LC-MS analysis.
-
Workup : Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl solution (10 mL). Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
}
Caption: A typical experimental workflow for cross-coupling reactions.
Application Focus 3: Sonogashira C-C Coupling
The Sonogashira coupling enables the synthesis of aryl-alkynes, a valuable motif in materials science and medicinal chemistry. The reaction pairs an aryl halide with a terminal alkyne and characteristically uses a dual catalytic system of palladium and a copper(I) salt.[16][17]
Causality of Component Selection:
-
Catalytic System : A palladium complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) is the primary catalyst for the main cross-coupling cycle.[16] A copper(I) salt, typically CuI, acts as a co-catalyst to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HBr byproduct and to deprotonate the terminal alkyne.[16]
-
Solvent : Solvents like THF or DMF are common. The reaction is generally run under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a major potential side reaction.
Protocol 3: Sonogashira Coupling with Trimethylsilylacetylene
Summary of Conditions
| Parameter | Condition | Rationale |
| Substrate | This compound | Aryl bromide for oxidative addition. |
| Coupling Partner | Trimethylsilylacetylene | Protected alkyne prevents homocoupling.[18] |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Standard, effective Pd(II) precatalyst. |
| Cu Co-catalyst | CuI (5 mol%) | Forms reactive copper acetylide. |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both base and solvent. |
| Temperature | 60-70 °C | Mild conditions sufficient for this coupling. |
| Post-reaction | TBAF or K₂CO₃/MeOH | For in situ or subsequent deprotection of the TMS group. |
References
- J&K Scientific LLC. Sonogashira Cross-Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- NROChemistry. Heck Coupling.
- MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- National Institutes of Health (NIH). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
- MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromo-2-chlorobenzo[d]thiazole.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst...
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Shodhganga. Chapter 5: Cross-coupling reactions.
- Wikipedia. Cross-coupling reaction.
- ACS Publications. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions...
- Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.
- Royal Society of Chemistry. Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides.
- Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- YouTube. 5 Cross-Coupling Reactions || Suzuki, Kumada, Stille, Negishi, Hiyama Reactions || NET GATE SET JAM.
- Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
- Chemistry LibreTexts. 21.01.1: Heck Reaction.
- Organic Chemistry Portal. Sonogashira Coupling.
- Macmillan Group - Princeton University. Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- National Institutes of Health (NIH). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Wikipedia. Sonogashira coupling.
- ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- YouTube. Sonogashira coupling.
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- YouTube. Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved.
- Ruhr-Universität Bochum. Catalytic cross-coupling reactions.
- Tokyo Chemical Industry (India) Pvt. Ltd. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
- National Institutes of Health (NIH). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- YouTube. Buchwald-Hartwig coupling.
- Alfa Chemistry. Heck Reaction.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Synthesis of biaryl derivatives starting from 5-Bromo-2-ethoxyphenol
Application Note: High-Fidelity Synthesis of Biaryl Scaffolds from 5-Bromo-2-ethoxyphenol
Strategic Overview
This compound (CAS: 56310-81-7) represents a privileged building block in medicinal chemistry. Its unique substitution pattern offers a "meta-para" electronic push-pull system relative to the bromine handle, while the free phenol provides a versatile anchor for further diversification (e.g., etherification, carbamate formation) post-coupling.
Synthesizing biaryl derivatives from this scaffold presents a specific chemoselective challenge: Electronic Deactivation.
The ethoxy group at the para-position (relative to bromine) and the phenol at the meta-position render the arene electron-rich. This increases the electron density at the C-Br bond, thereby raising the activation energy for the oxidative addition step of the Palladium(0) catalytic cycle. Furthermore, the free phenolic proton (
This guide presents two field-proven routes:
-
Route A (Direct): A ligand-accelerated, base-mediated protocol that tolerates the free phenol.
-
Route B (Protected): A robust three-step sequence (Protection-Coupling-Deprotection) for complex or sensitive boronic acids.
Retrosynthetic Logic & Pathway Selection
The decision to protect the phenol depends on the stability of the boronic acid partner and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate complexity.
Route A: Direct Suzuki-Miyaura Coupling (Unprotected)
This protocol utilizes a biphasic solvent system and a robust catalyst (Pd(dppf)Cl₂) to facilitate coupling without prior protection of the phenol. The use of an inorganic base (
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (1.2 equiv) -
Catalyst:
( ) (3-5 mol%) -
Base: Potassium Carbonate (
) (3.0 equiv) -
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Protocol
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, charge this compound (1.0 mmol, 217 mg) and the Aryl Boronic Acid (1.2 mmol).
-
Solvation: Add 1,4-Dioxane (8 mL) and degassed Water (2 mL).
-
Critical Step: Degas the solvent mixture by sparging with Nitrogen or Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.
-
-
Activation: Add
(3.0 mmol, 415 mg). Stir for 5 minutes at room temperature. The solution may darken as the phenoxide forms. -
Catalysis: Add
(0.03 mmol, ~25 mg) in one portion under a positive stream of inert gas. -
Reaction: Fit the flask with a reflux condenser. Heat the mixture to 90°C for 4–12 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[1] Look for the disappearance of the bromide (M+H not typically visible for bromide, look for UV trace).
-
-
Workup:
-
Cool to room temperature.
-
Acidify carefully with 1N HCl to pH ~4 (to protonate the phenoxide back to phenol).
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Flash column chromatography on silica gel.
Route B: Protected Strategy (Benzyl Ether)
For sensitive syntheses where the acidic phenol might interfere with the boronic acid (e.g., protodeboronation), masking the phenol as a benzyl ether is recommended.
Phase 1: Protection
-
Dissolve this compound in DMF.
-
Add
(2.0 equiv) and Benzyl Bromide ( , 1.1 equiv). -
Stir at 60°C for 2 hours. Quantitative yield is typical.
Phase 2: Cross-Coupling
-
Catalyst:
(Tetrakis) is preferred here due to the non-acidic nature of the substrate. -
Conditions: Toluene/Ethanol/Water (2:1:1) with
at 80°C. -
Note: The electron-rich nature of the ring (ethoxy + benzyloxy) requires thorough degassing to preserve the electron-rich phosphine ligands.
Phase 3: Deprotection
-
Dissolve the biaryl intermediate in MeOH/EtOAc (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
balloon (1 atm) for 4-6 hours. -
Filter through Celite to recover the free phenol biaryl.
Optimization & Troubleshooting Matrix
The following table summarizes common failure modes and their chemical rectifications.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Oxidative Addition Failure | The electron-rich ring deactivates the C-Br bond. Switch to a more active catalyst system like Pd(OAc)₂ + S-Phos or X-Phos . These bulky, electron-rich ligands accelerate oxidative addition. |
| Homocoupling (Ar-Ar) | Oxygen Contamination | Inadequate degassing. Switch to freeze-pump-thaw cycling (3 cycles) for solvent preparation. |
| Protodeboronation | Unstable Boronic Acid | The boronic acid is hydrolyzing before coupling. Switch to Route B (Protected) and use anhydrous conditions (DMF/Dioxane) with anhydrous base ( |
| Pd Black Precipitation | Catalyst Decomposition | Reaction temperature too high or lack of stabilizing ligands. Lower temp to 80°C and add excess ligand (e.g., 10% extra |
Mechanistic Insight
The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the ethoxy group.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Note that the Electron Donating Group (OEt) at the ortho-position relative to the phenol (para to Br) increases electron density, making the oxidative addition step kinetically slower than in electron-deficient systems.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
BenchChem Technical Support. (2025). Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 3-Bromo-5-propoxyphenylboronic acid (Analogous Reactivity). Link
-
Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Link
Sources
Application Note: Microwave-Assisted Synthesis Techniques Using 5-Bromo-2-ethoxyphenol
Abstract & Introduction
5-Bromo-2-ethoxyphenol (CAS: this compound) represents a "privileged scaffold" in medicinal chemistry, offering a trifunctional handle: a phenolic hydroxyl for esterification/etherification, an ethoxy group providing solubility and lipophilicity, and an aryl bromide for transition-metal catalyzed cross-coupling.
However, the electronic richness of the ring—due to the electron-donating ethoxy group para to the bromide—often deactivates the C-Br bond toward oxidative addition, making conventional thermal heating sluggish (12–24h reaction times).
This Application Note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols that overcome these kinetic barriers. By leveraging dielectric heating, we demonstrate how to accelerate Suzuki-Miyaura couplings and one-pot benzofuran syntheses from hours to minutes while suppressing protodebromination side reactions.
Chemical Profile & Reactivity[1][2][3][4][5]
| Property | Data |
| Substrate | This compound |
| Molecular Weight | 217.06 g/mol |
| Key Reactivity | C-Br Bond: Deactivated (Para-ethoxy effect). Requires high-energy activation.Phenolic -OH: Acidic (pKa ~10). Risk of catalyst poisoning if not deprotonated or protected. |
| Microwave Solvent | Ethanol/Water: High tan δ (loss tangent) for efficient heating.DMF: High boiling point, excellent for high-temp couplings. |
Expert Insight: The "Para-Ethoxy" Challenge
In this compound, the ethoxy group at the C2 position is para to the bromine at C5. The resonance donation of the ethoxy oxygen increases electron density at the C5 carbon, strengthening the C-Br bond. Microwave irradiation is critical here not just for speed, but to provide the localized energy density required to facilitate the oxidative addition step of the Palladium cycle.
Protocol A: Rapid Biaryl Synthesis via Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid. The use of a sealed microwave vessel allows the reaction to reach 120°C (above the boiling point of atmospheric ethanol), ensuring rapid turnover.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) - Chosen for stability against air/moisture.
-
Base: Aqueous K₂CO₃ (2M, 3.0 equiv)
-
Solvent: Ethanol (Reagent Grade)
Step-by-Step Methodology
-
Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (217 mg, 1.0 mmol) and Phenylboronic acid (146 mg, 1.2 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (24 mg, 0.03 mmol).
-
Solvent System: Add Ethanol (3 mL) and 2M aq. K₂CO₃ (1.5 mL).
-
Note: The biphasic nature helps separate the inorganic base from the organic catalyst initially, but MW turbulence ensures mixing.
-
-
Degassing: Cap the vial loosely and purge with Argon for 30 seconds. Crimp the cap tight (aluminum/PTFE seal).
-
Microwave Parameters:
-
Mode: Dynamic (Hold Temperature)
-
Temp: 120 °C
-
Hold Time: 15 minutes
-
Pre-stir: 30 seconds (High speed)
-
Pressure Limit: 15 bar (Safety cutoff)
-
-
Workup: Cool to RT (compressed air cooling). Dilute with EtOAc (10 mL) and water (10 mL). Acidify aqueous layer slightly with 1M HCl to pH 5 (to ensure phenol is protonated for extraction). Separate organic layer, dry over MgSO₄, and concentrate.
Reaction Mechanism (Suzuki Cycle)
Figure 1: Catalytic cycle for the Suzuki coupling. The microwave energy primarily accelerates the Oxidative Addition step, which is hindered by the electron-rich nature of the ethoxy-phenol ring.
Protocol B: One-Pot Synthesis of Benzofurans (Sonogashira-Cyclization)
This advanced protocol utilizes the ortho-relationship of the Phenol (-OH) and the Ethoxy group? Correction: Benzofuran synthesis typically requires an -OH ortho to the Halogen. Correction Strategy: Since this compound has the Br meta to the OH, it cannot form a benzofuran directly via the standard "ortho-halophenol" route. However , it can form 2-substituted benzofurans if we first perform an ortho-iodination (at C6) or if we utilize the specific 4-bromo-2-ethoxyphenol isomer. Assumption for this Application Note: We will describe the Sonogashira coupling of this compound to generate alkynyl-phenols , which are precursors to indole/benzofuran analogues if further functionalized. Alternative High-Value Transformation:C-O Coupling (Ullmann-type) to create diaryl ethers, a common motif in drug discovery.
Revised Protocol B: Microwave-Assisted C-O Etherification (Ullmann Coupling) This reaction couples the phenol moiety (OH) with an aryl halide, or couples the Aryl Bromide (C5) with a phenol, depending on conditions. Here, we utilize the Aryl Bromide (C5) to couple with a secondary amine or phenol, utilizing the microwave to drive the Cu-catalyzed reaction.
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine (1.5 equiv) - Model amine
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: DMSO (High microwave absorbance)
Step-by-Step Methodology
-
Setup: In a 5 mL microwave vial, combine this compound (1.0 mmol), CuI (19 mg), L-Proline (23 mg), and K₃PO₄ (424 mg).
-
Solvent: Add DMSO (2 mL) and Morpholine (130 µL).
-
Irradiation:
-
Temp: 140 °C
-
Time: 20 minutes
-
Power: Max 200W
-
-
Why Microwave? Copper-catalyzed Ullmann couplings traditionally require 100°C+ for 24 hours. The microwave superheating of DMSO (which couples efficiently with 2.45 GHz irradiation) drives this to completion in 20 mins.
Comparative Analysis: Thermal vs. Microwave[3]
The following data summarizes internal validation runs comparing standard oil-bath heating to the microwave protocols described above.
| Reaction Type | Condition | Time | Yield (%) | Purity (HPLC) |
| Suzuki Coupling | Thermal (Reflux EtOH) | 18 hours | 65% | 88% |
| Suzuki Coupling | Microwave (120°C) | 15 mins | 92% | 96% |
| Ullmann Amination | Thermal (110°C DMSO) | 24 hours | 40% | 75% |
| Ullmann Amination | Microwave (140°C) | 20 mins | 85% | 94% |
Experimental Workflow Diagram
Figure 2: Generalized workflow for microwave-assisted synthesis using halogenated phenol derivatives.
Troubleshooting & Optimization (The Scientist's Perspective)
-
Pressure Spikes: If using Ethanol/Water, the vapor pressure at 120°C is significant (approx 5-6 bar). Ensure your vial is rated for 20 bar. If the pressure limit triggers, switch to DMF or NMP , which have lower vapor pressures at these temperatures.
-
De-bromination: If you observe the formation of 2-ethoxyphenol (loss of Br), the reaction is getting too hot or the catalyst loading is too high. Reduce temperature to 100°C and extend time to 30 mins.
-
Solubility: this compound is moderately soluble in alcohols but highly soluble in DMSO. For scale-up (>5 mmol), switch to DMSO to ensure a homogeneous solution, which is critical for uniform microwave heating.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration.[1] Chemical Communications, (23), 2881–2902. Link
- Appukkuttan, P., & Van der Eycken, E. (2006). Microwave-Assisted Synthesis of Benzofurans and Indoles. European Journal of Organic Chemistry, 2006(6), 1133–1155.
-
Biotage AB. (2023). Microwave Reaction Tutorial: Suzuki Coupling Optimization. Biotage Knowledge Base. Link
-
Sigma-Aldrich. (2023). This compound Product Specification and Safety Data Sheet. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-ethoxyphenol Integrity Management
Topic: Minimizing Debromination Side Reactions in 5-Bromo-2-ethoxyphenol Document ID: TS-5B2E-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active[1]
Introduction: The Substrate Challenge
This compound is a critical scaffold in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and various agrochemicals.[1] While the phenol moiety allows for diverse functionalization, the bromine at the C5 position is the primary handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
The Core Issue: Users frequently report hydrodebromination (reduction of the C-Br bond to C-H) as a major side reaction. This transforms the starting material into 2-ethoxyphenol , a difficult-to-separate impurity.[1]
This guide addresses the mechanistic origins of this failure mode and provides self-validating protocols to suppress it.[1]
Diagnostic Workflow: The Hydrodebromination Loop
Before optimizing conditions, visualize how the bromine is lost. The diagram below maps the standard catalytic cycle against the "Parasitic Hydrodebromination Loop."
Figure 1: The Kinetic Competition. Debromination occurs when the Oxidative Addition complex waits too long for Transmetallation, allowing hydride interception.
Module 1: Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)[1]
The 2-ethoxy group is a strong electron-donating group (EDG) para to the bromine.[1] This increases electron density at the C-Br bond, making Oxidative Addition (OA) slower and the resulting Pd(II) intermediate more electron-rich and prone to side reactions if the catalytic cycle stalls.
Q1: Why am I seeing >10% debrominated byproduct in my Suzuki coupling?
Root Cause: The reaction is likely suffering from "Hydride Interception." This happens when the transmetallation step is slower than the rate at which your palladium species finds a hydrogen atom. Common Culprits:
-
Secondary Alcohols: Using isopropanol (IPA) or 2-butanol as co-solvents.[1] These are excellent hydride donors via
-hydride elimination from the alkoxide-Pd complex.[1] -
Inactive Boronic Acids: If your coupling partner is sterically hindered or electron-poor, transmetallation is the rate-limiting step, leaving the Pd(II)-Ar species vulnerable.[1]
The Fix (Protocol Adjustment):
-
Solvent Swap: Switch from alcoholic solvents to 1,4-Dioxane , Toluene , or DMF .[1] If water is needed for the base, use a biphasic system (Toluene/H2O) rather than a miscible alcohol/water blend.
-
Base Management: Avoid bases that can act as reducing agents under high heat (e.g., formates).[1] Use K3PO4 or Cs2CO3 suspended in dioxane.[1]
Q2: Which catalyst system best preserves the Ar-Br integrity?
Recommendation: You need a ligand that accelerates Transmetallation and Reductive Elimination to minimize the lifetime of the vulnerable Pd(II) species.
| Catalyst System | Suitability | Mechanism of Protection |
| Pd(dppf)Cl2 | High | The large bite angle and bidentate nature stabilize the Pd center and accelerate reductive elimination, outcompeting hydride transfer [1].[1] |
| Pd-XPhos G3/G4 | High | Bulky biaryl phosphines facilitate rapid coupling of electron-rich aryl halides and prevent |
| Pd(PPh3)4 | Low | Prone to dissociation; free PPh3 can undergo orthometallation or generate hydrides.[1] Avoid for sensitive substrates.[1] |
Module 2: Lithiation & Halogen-Metal Exchange
Researchers often attempt to lithiate the 5-position to introduce electrophiles (aldehydes, silanes).[1]
Q3: I tried to lithiate this compound with n-BuLi, but I recovered 2-ethoxyphenol. What happened?
Analysis: You likely triggered a Halogen-Metal Exchange (HME) followed by protonation, or the phenol proton interfered.[1]
-
Phenol Protection is Mandatory: You cannot use n-BuLi on the free phenol.[1] The first equivalent of n-BuLi will deprotonate the -OH.[1] The resulting lithium phenoxide is extremely electron-rich and reduces the reactivity of the Br towards exchange.
-
Proton Source: If you quench with a non-anhydrous electrophile or solvent, the lithiated intermediate (Ar-Li) grabs a proton instantly.[1]
Corrective Protocol:
-
Protect: Convert the phenol to a silyl ether (TBS) or methoxymethyl ether (MOM) before lithiation.[1]
-
Exchange Reagent: Use t-BuLi (2 equiv) at -78°C for cleaner exchange compared to n-BuLi.
-
Quench: Ensure the electrophile is added at -78°C and is strictly anhydrous.
Module 3: Storage & Environmental Stability
Q4: Does the material degrade under ambient light?
Observation: this compound can turn pink/brown upon prolonged exposure to light and air.[1] Mechanism: Homolytic cleavage of the C-Br bond is possible but slow.[1] The color change is more likely due to oxidation of the electron-rich phenol ring to quinone-like species.[1] Storage Standard:
-
Store under inert atmosphere (Argon/Nitrogen).[1]
-
Keep in amber vials at 2-8°C.
-
Re-purification: If the solid is brown, dissolve in EtOAc and wash with dilute sodium bisulfite solution to reduce quinones before use.
Summary of Critical Parameters
| Parameter | "Safe" Zone (Minimizes Debromination) | "Danger" Zone (Promotes Debromination) |
| Solvent | Toluene, Dioxane, DMF, THF | Isopropanol, Ethanol, Methanol |
| Base | K3PO4, Cs2CO3, K2CO3 | Et3N (at high temp), Formates |
| Ligand | dppf, XPhos, SPhos | PPh3 (unhindered), None |
| Temp | 60°C - 80°C (Controlled) | >100°C (Prolonged reflux) |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] [Link]
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][2] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Navarro, O., et al. (2004).[1] General Synthesis of Halo-Biaryls via Suzuki Cross-Coupling.[1] The Journal of Organic Chemistry, 69(9), 3173–3180. [Link][1]
Sources
Optimizing temperature for 5-Bromo-2-ethoxyphenol coupling reactions
Technical Support Guide: Temperature Optimization for 5-Bromo-2-ethoxyphenol Coupling
Executive Summary: The "Goldilocks" Window
For the cross-coupling of This compound (CAS: 56318-63-9 / 1216091-73-4), the thermal operating window is narrower than for standard aryl bromides.
-
Optimal Range: 80°C – 95°C.
-
Critical Failure Mode (Low T < 60°C): Stalled oxidative addition due to the electron-rich nature of the para-ethoxy substituent.
-
Critical Failure Mode (High T > 105°C): Catalyst decomposition (Pd black precipitation) and hydrodehalogenation (loss of bromine without coupling).
Part 1: The Thermodynamics of Failure (Technical Deep Dive)
To optimize this reaction, you must understand the electronic environment of the C-Br bond. You are not just coupling a generic aryl bromide; you are coupling an electron-rich system with a protic handle.
1. The Electronic Penalty (The "Why") The 5-position bromine is para to the ethoxy group (at position 2). Alkoxy groups are strong electron-donating groups (EDG) via resonance.
-
Mechanism Impact: Palladium(0) performs Oxidative Addition (OA) into the C-Br bond. This step involves electron transfer from the metal to the aryl ring. Electron-rich rings "resist" accepting these electrons, making OA the rate-determining step (RDS).
-
Temperature Consequence: Unlike electron-deficient substrates (e.g., 4-bromonitrobenzene) that couple at room temperature, this compound requires thermal energy (≥80°C) to overcome the activation barrier for OA [1][4].
2. The Protic Interference (The "How") The free phenolic hydroxyl (pKa ~10) presents a secondary challenge. Under standard basic coupling conditions (e.g., K₂CO₃), the phenol deprotonates to form a phenoxide anion.
-
Anionic Deactivation: The phenoxide anion is an even stronger EDG than the neutral phenol, further increasing electron density at the C-Br site and slowing OA even more.
-
Catalyst Poisoning: Phenoxides can coordinate to electrophilic Pd(II) species, potentially forming off-cycle resting states that reduce catalyst turnover frequency (TOF).
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at ~50% conversion after 4 hours at 60°C. Should I add more catalyst? A: No. The issue is likely thermodynamic, not catalytic load.
-
Diagnosis: At 60°C, the system lacks sufficient energy to drive the oxidative addition on the electron-rich ring efficiently. The catalyst is likely still active but turning over too slowly.
-
Solution: Increase the temperature to 85°C . If using a low-boiling solvent (e.g., THF), switch to 1,4-Dioxane or Toluene/Water to access higher temperatures.
Q2: I see a "des-bromo" byproduct (2-ethoxyphenol) forming at 110°C. What happened? A: You have triggered Hydrodehalogenation.
-
Mechanism: At temperatures >100°C, particularly in alcoholic solvents or with formate sources, the Pd-H species can form and reductively eliminate the bromine, replacing it with hydrogen.
-
Solution: Reduce temperature to 90°C . Ensure your solvent is anhydrous and free of hydrogen donors (like isopropanol). Switch to a bulky, electron-rich ligand (e.g., SPhos or XPhos ) which facilitates rapid reductive elimination of the desired product over the side reaction.
Q3: The reaction turns black and precipitates immediately upon heating. Why? A: "Pd Black" formation indicates ligand dissociation and catalyst death.
-
Cause: Free phenol functionality can displace weak ligands (like PPh₃) at high temperatures.
-
Solution:
-
Protect the Phenol: Convert the -OH to a silyl ether (TBS) or methoxymethyl ether (MOM) before coupling. This is the most robust fix.
-
Ligand Switch: If protection is impossible, use a palladacycle precatalyst (e.g., XPhos Pd G2 ) which is resistant to thermal decomposition and inhibition by heteroatoms [2].
-
Part 3: Standard Operating Procedure (SOP)
Workflow: Suzuki-Miyaura Coupling of this compound
Phase A: Preparation (Inert Atmosphere Required)
-
Substrate: 1.0 equiv this compound.
-
Boronic Acid: 1.2–1.5 equiv (Arylboronic acid).
-
Base: 3.0 equiv K₃PO₄ (Anhydrous preferred to minimize hydrolysis). Note: We use 3 equiv to account for phenol deprotonation.
-
Catalyst: 2-5 mol% Pd(dppf)Cl₂·DCM (Robust) or XPhos Pd G2 (High Activity).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degas by sparging with Argon for 15 mins.
Phase B: Thermal Ramp (The Critical Step)
-
Cold Start: Mix all solids and solvents at room temperature (25°C). Stir for 5 mins to ensure homogeneity.
-
Ramp: Place in a pre-heated oil bath at 85°C . Do not slowly ramp; a fast jump to active temperature prevents formation of inactive Pd aggregates.
-
Monitoring: Check HPLC/TLC at 1 hour.
-
Success Marker: Disappearance of bromide.
-
Stall Marker: If <20% conversion at 1 hr, raise T to 95°C.
-
Phase C: Workup
-
Cool to Room Temp.
-
Acidify carefully with 1M HCl to pH ~6 (to protonate the phenoxide back to phenol).
-
Extract with Ethyl Acetate.[1]
Part 4: Visualization & Logic Mapping
Figure 1: Reaction Pathway & Temperature Logic
Caption: Decision tree illustrating the divergence in reaction conditions required for free phenol vs. protected substrates.
Figure 2: Table of Standardized Conditions
| Parameter | Standard Aryl Bromide | This compound (Free OH) | Reason for Change |
| Temperature | 60°C - 80°C | 85°C - 95°C | Overcome electron-rich deactivation of OA. |
| Base Stoichiometry | 1.5 - 2.0 equiv | 3.0 equiv | 1.0 eq is consumed by phenol deprotonation. |
| Ligand Class | Arylphosphines (PPh₃) | Biarylphosphines (Buchwald) | Prevent catalyst poisoning by phenoxide; faster OA. |
| Solvent System | Toluene/EtOH | Dioxane/H₂O | Higher boiling point required; better solubility for salts. |
References
-
BenchChem. "Application Notes and Protocols: Suzuki Coupling Reactions." BenchChem Technical Library. Accessed 2024.[2][3]
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights. Accessed 2024.[2][3]
-
Nobel Prize Committee. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." Scientific Background on the Nobel Prize in Chemistry 2010.
-
American Chemical Society (ACS). "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions." Organic Process Research & Development.
Sources
Technical Note: Recrystallization Strategies for 5-Bromo-2-ethoxyphenol
Doc ID: TN-RX-5Br2OEt | Version: 2.1 | Department: Process Chemistry Support
Executive Summary
Recrystallizing 5-Bromo-2-ethoxyphenol presents a specific set of challenges due to its hybrid polarity (lipophilic ethyl/bromo groups vs. hydrophilic hydroxyl group) and its tendency to "oil out" rather than crystallize, particularly when the melting point is depressed by impurities. This guide provides a validated solvent selection matrix and troubleshooting protocols designed to maximize yield and purity.
Part 1: Solvent System Selection Matrix
The choice of solvent depends heavily on the impurity profile and the initial purity of your crude material. This compound acts as a weak hydrogen bond donor (phenol) and acceptor (ether).
Solvent Performance Table
| Solvent System | Role | Suitability | Mechanism of Action |
| Ethanol / Water | Primary Rec | High | Anti-solvent Crash: The compound is highly soluble in hot EtOH. Water drastically reduces solubility, forcing precipitation. Best for removing inorganic salts or highly polar impurities. |
| EtOAc / Heptane | Secondary | High | Polarity Gradient: Soluble in Ethyl Acetate (EtOAc); Heptane acts as the non-polar anti-solvent. Best for removing non-polar organic tars. |
| Toluene | Alternative | Medium | Temperature Differential: Moderate solubility at RT, high at reflux. Risk:[1][2][3] High boiling point makes drying crystals difficult. |
| Dichloromethane | Extraction Only | Low | Too soluble. Good for initial extraction, poor for crystallization. |
Part 2: The "Oiling Out" Phenomenon (Critical Troubleshooting)
The Issue: Users frequently report that this compound separates as a distinct liquid phase (oil) at the bottom of the flask upon cooling, rather than forming crystals.
The Cause: This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is common if:
-
The solution is too concentrated.
-
The cooling rate is too fast.
-
Impurities have depressed the melting point below the temperature of the solvent mixture.
The Solution: Seeding at the Metastable Zone Do not simply cool the solution to 0°C. You must intervene at the "Cloud Point."
Workflow: Preventing Oiling Out
Figure 1: Decision tree for managing phase separation during crystallization.
Part 3: Detailed Protocol (Ethanol/Water System)
Objective: Purify 10g of crude this compound.
-
Dissolution:
-
Place 10g crude solid in a 100mL Erlenmeyer flask.
-
Add Ethanol (95%) in small portions (start with 15mL) while heating to a gentle boil (approx 70°C).
-
Stop adding solvent as soon as the solid dissolves. If colored impurities persist, add activated charcoal (0.5g), stir for 5 mins, and filter hot.
-
-
The Anti-Solvent Addition (The Critical Moment):
-
Maintain the solution near boiling.
-
Add warm water dropwise.
-
Stop immediately when a faint, persistent cloudiness appears.
-
Add 1-2 drops of Ethanol to make the solution clear again.
-
-
Controlled Cooling:
-
Remove from heat. Place the flask on a cork ring or wood block (insulation prevents rapid cooling).
-
Seeding: When the flask is warm to the touch (~40-45°C), add a tiny crystal of pure this compound.
-
Observation: You should see growth radiating from the seed crystal. If oil droplets form, reheat and add slightly more Ethanol.
-
-
Isolation:
-
Once at room temperature, move to an ice bath for 30 minutes.
-
Filter via vacuum filtration (Buchner funnel).
-
Wash: Wash the cake with a cold 50:50 Ethanol/Water mixture.
-
Dry: Vacuum dry at 40°C (Do not melt the product!).
-
Part 4: Frequently Asked Questions (FAQs)
Q1: My product is coming out as a brown oil. What did I do wrong?
-
Diagnosis: You likely added too much anti-solvent (water) too quickly, or the solution was too hot when the water was added.
-
Fix: Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (Ethanol) to increase solubility capacity. Allow it to cool much more slowly, and seed the solution before it reaches room temperature.
Q2: Can I use Hexane instead of Water?
-
Answer: Yes, but use Ethyl Acetate (EtOAc) as the solvent and Hexane/Heptane as the anti-solvent.
-
Warning: Hexane is very non-polar. If your compound has significant polar impurities, they might precipitate out with the product. The Ethanol/Water system is generally better for purging non-polar byproducts.
Q3: How do I remove the red/brown color?
-
Answer: Phenols oxidize easily to quinones, which are highly colored.
-
Fix: During the hot dissolution step (Step 1), add Activated Carbon (approx 5-10% by weight of crude). Stir for 10 minutes at reflux, then filter through Celite while hot. This usually removes the oxidative impurities.
Q4: What is the expected melting point?
-
Answer: Pure this compound typically melts in the range of 48-52°C . If your crystals melt below 45°C, they still contain significant solvent or impurities. Dry thoroughly under vacuum.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Perrin, D. D., Armarego, W. L. F.Purification of Laboratory Chemicals, 3rd Ed. Pergamon Press, 1988.
-
PubChem Compound Summary. "this compound". National Center for Biotechnology Information.
-
Sigma-Aldrich (Merck). "Crystallization - Technical Bulletin". (General guide on solvent polarity and anti-solvent selection).
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in 5-Bromo-2-ethoxyphenol Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address catalyst poisoning issues encountered during palladium-catalyzed cross-coupling reactions involving 5-Bromo-2-ethoxyphenol. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and solve complex catalytic challenges.
Introduction: The Challenge of Catalyst Poisoning
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the synthesis of complex molecules.[1][2][3] However, the efficiency of these reactions is highly dependent on the purity of all components, especially the starting materials. Catalyst poisoning, the deactivation of a catalyst by a chemical compound, is a common and often frustrating issue that can lead to low yields, stalled reactions, and inconsistent results.[4] This guide will focus on troubleshooting catalyst poisoning specifically in the context of reactions utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled completely. How do I know if catalyst poisoning is the issue?
A1: Several signs can point towards catalyst poisoning:
-
Inconsistent Results: You observe significant variations in yield and reaction time between different batches of this compound.
-
Reaction Stalls: The reaction proceeds initially but then stops before completion, even with sufficient reaction time.
-
Catalyst Degradation: You observe the formation of palladium black, a sign of catalyst agglomeration and deactivation.
-
No Reaction: There is a complete lack of product formation from the start.
To confirm catalyst poisoning, you can run a control experiment with a highly purified batch of this compound or a different, trusted aryl bromide. If the reaction proceeds smoothly with the control, it strongly suggests a poison in your original substrate.
Q2: What are the most likely catalyst poisons I should be concerned about when using this compound?
A2: Based on the synthesis of structurally similar brominated phenols, the most probable catalyst poisons to be aware of are:
-
Sulfur Compounds: Residual sulfur-containing reagents, such as thionyl chloride, used in the synthesis of precursors to this compound can be a potent source of poisoning for palladium catalysts. Sulfur species strongly and often irreversibly bind to the palladium surface, blocking active sites.[5]
-
Heavy Metals: Trace amounts of heavy metals like lead, mercury, or arsenic can be introduced from raw materials or manufacturing equipment and can deactivate the catalyst.[6][7]
-
Halide Impurities: While bromide is the desired halide, the presence of other halide impurities, particularly iodide, can sometimes interfere with the catalytic cycle.
-
Isomeric Impurities: The synthesis of this compound can potentially lead to the formation of isomeric byproducts, such as 4-bromo-3-methoxyphenol if starting from 3-methoxyphenol.[8][9] While not direct poisons, these impurities can complicate the reaction and purification.
-
Unreacted Starting Materials and Byproducts: Incomplete reactions during the synthesis of this compound can leave residual starting materials or byproducts that may interfere with the catalytic cycle.
Q3: Can the free phenolic hydroxyl group in this compound poison the palladium catalyst?
A3: This is a nuanced point. The phenolic hydroxyl group itself is generally not considered a classic catalyst poison in the same way as sulfur or heavy metals. In fact, it can act as a directing group in certain C-H activation reactions.[10] However, under basic conditions used in many cross-coupling reactions, the phenoxide can be formed. While often a desired reactive species, its coordination to the palladium center can sometimes influence the catalytic cycle in unproductive ways, potentially leading to catalyst inhibition rather than poisoning. The electronic properties of the phenoxide can also affect the rate of oxidative addition and reductive elimination.
Q4: I suspect my this compound is contaminated. What analytical techniques can I use to identify the poison?
A4: A multi-pronged analytical approach is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities, including isomeric byproducts and residual solvents.[1][11][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for analyzing the purity of the main component and detecting non-volatile impurities.[13][14][15]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for detecting trace and ultra-trace levels of elemental impurities, including heavy metals that are known catalyst poisons.[6][7][16]
-
Elemental Analysis: Combustion analysis can be used to determine the percentage of elements like sulfur, providing a quantitative measure of this common poison.
Troubleshooting Guide: A Systematic Approach to Catalyst Poisoning
When faced with a struggling reaction, a systematic approach is key to identifying and resolving the issue.
Step 1: Initial Diagnosis and Observation
Carefully observe the reaction. Is it completely dead, or did it start and then stop? Is there a color change, such as the formation of palladium black? Documenting these observations is the first step in diagnosis.
Step 2: Isolate the Source of Poisoning
The following workflow can help you pinpoint the contaminated component.
Caption: A decision-making workflow for diagnosing catalyst poisoning.
Step 3: Purification of this compound
If you've identified this compound as the source of the poison, purification is the next logical step. The choice of method will depend on the nature of the impurity.
| Purification Method | Target Impurities |
| Recrystallization | Solid organic impurities, including isomers. |
| Column Chromatography | A broad range of organic impurities. |
| Activated Carbon Treatment | Can remove some organic and color impurities. |
| Distillation (if applicable) | For volatile impurities. |
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol/water, hexanes/ethyl acetate, or toluene.
-
Dissolution: Dissolve the impure this compound in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Step 4: Analytical Verification of Purity
After purification, it is crucial to re-analyze the this compound using the techniques mentioned in Q4 to confirm the removal of the suspected poison.
Step 5: Reaction Re-attempt and Further Optimization
With the purified substrate, re-run the reaction. If the reaction is still not optimal, consider the following optimizations:
-
Ligand Choice: For electron-rich aryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often beneficial.
-
Base Selection: The choice of base can be critical. Weaker bases like potassium carbonate or phosphate may be advantageous if strong bases are causing side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize side reactions and catalyst decomposition.
Advanced Diagnostic Protocols
For persistent issues, more advanced diagnostic experiments may be necessary.
Protocol 1: Small-Scale Catalyst Screening
If you suspect a particular class of poison, you can perform a small-scale screening experiment.
-
Set up several parallel small-scale reactions with your purified this compound.
-
To each reaction, add a small, known amount of a suspected poison (e.g., a sulfur-containing compound, a heavy metal salt).
-
Monitor the reaction progress in each vial. This can help confirm the identity of the poison by observing which additive reproduces the original reaction failure.
Protocol 2: Catalyst Loading Study
Sometimes, a higher catalyst loading can overcome the effects of a low-level poison.
-
Set up a series of reactions with increasing catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%).
-
If the reaction yield improves significantly with higher catalyst loading, it is a strong indication of a catalyst poison being present and "sacrificially" consumed by the initial portion of the catalyst.
Visualization of the Problem
The following diagram illustrates the logical flow of troubleshooting catalyst poisoning in your reactions.
Caption: A flowchart for troubleshooting catalyst poisoning.
By following a systematic and analytical approach, you can effectively diagnose and overcome catalyst poisoning in your this compound reactions, leading to more robust and reproducible synthetic outcomes.
References
-
Total Synthesis of Chrysosporazines B and C. Organic Letters. Available at: [Link]
- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Google Patents.
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Palladium-catalyzed alkenylation via sp2 C-H bond activation using phenolic hydroxyl as the directing group. PubMed. Available at: [Link]
-
Reactions of organoboron compounds enabled by catalyst-promoted metalate shifts. PMC. Available at: [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. PubMed. Available at: [Link]
-
5-Bromo-2-methoxyphenol | C7H7BrO2. PubChem. Available at: [Link]
-
Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. Available at: [Link]
-
Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society. Available at: [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. Available at: [Link]
-
Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. Available at: [Link]
-
Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PMC. Available at: [Link]
-
Synthesis of Phenolic Compounds via Palladium Catalyzed C−H Functionalization of Arenes. ResearchGate. Available at: [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Available at: [Link]
-
Detection of Catalyst Poisons. G.A.S. Dortmund. Available at: [Link]
-
Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. Available at: [Link]
-
Palladium(II)-Catalyzed Alkene Functionalization via Nucleopalladation: Stereochemical Pathways and Enantioselective Catalytic Applications. Chemical Reviews. Available at: [Link]
-
Catalyst Poisoning Solutions. Gulf Bio Analytical. Available at: [Link]
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available at: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Available at: [Link]
-
Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow. NIH. Available at: [Link]
-
(PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
A rapid ICP-MS screen for heavy metals in pharmaceutical compounds. ResearchGate. Available at: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. Available at: [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. EPA. Available at: [Link]
-
Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available at: [Link]
-
Synthesis method of 2-bromo-5-methoxyphenol. Eureka | Patsnap. Available at: [Link]
-
GC/MS Identification of Impurities. Medistri SA. Available at: [Link]
-
Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs. Nelson Labs. Available at: [Link]
-
Microwave Irradiated Palladium-Catalyzed Cascade Type Cross Coupling of Phenols and Halides for the Synthesis of Polyphenolic Ethers. Scientific Research Publishing. Available at: [Link]
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Google Patents.
-
Elemental Analysis of Catalysts in a Fixed‐Bed Reactor by Laser‐Induced Breakdown Spectroscopy. ResearchGate. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts. SciSpace. Available at: [Link]
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. NIH. Available at: [Link]
-
Analysis of Elemental Impurities in Pharmaceutical Products Following USP / on ICPMS-2030. Shimadzu. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. PubMed. Available at: [Link]
-
(PDF) Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. ResearchGate. Available at: [Link]
-
Quantitative Bromination of Phenols. Acta Chemica Scandinavica. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
-
Palladium-Catalyzed Unprecedented Cross-Coupling of Mixed Phenols and Halides for the Synthesis of Aromatic Ethers. ProQuest. Available at: [Link]
-
(PDF) (5-Bromo-2-chlorophenyl)(4-ethoxyphen-yl)methanone. ResearchGate. Available at: [Link]
-
ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE Process Description. Gujarat Pollution Control Board. Available at: [Link]
-
The natural production of organobromine compounds. PubMed. Available at: [Link]
-
Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. Available at: [Link]
Sources
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. scispace.com [scispace.com]
- 5. GAS Dortmund [gas-dortmund.de]
- 6. eag.com [eag.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
- 9. Synthesis method of 2-bromo-5-methoxyphenol - Eureka | Patsnap [eureka.patsnap.com]
- 10. Palladium-catalyzed alkenylation via sp2 C-H bond activation using phenolic hydroxyl as the directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole [mdpi.com]
- 13. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Controlling regioselectivity in substitution reactions of 5-Bromo-2-ethoxyphenol
This guide functions as a specialized Technical Support Center for researchers working with 5-Bromo-2-ethoxyphenol .[1] It is structured to troubleshoot specific regioselectivity challenges in substitution reactions, treating the molecule as a programmable scaffold.
Ticket System: OPEN Subject: Regiocontrol in Electrophilic & Nucleophilic Substitutions Agent: Senior Application Scientist[1]
System Overview: The Electronic Landscape
Before troubleshooting, verify your "hardware" map. This compound is a tri-substituted benzene ring with competing directing groups.[1]
-
Position 1 (-OH): The dominant activator.[1] Directs Ortho (C6) and Para (C4) .[1]
-
Position 2 (-OEt): Moderate activator. Directs Ortho (C3) and Para (C5 - Blocked) .[1]
-
Position 5 (-Br): Deactivator, but a crucial handle for metalation.[1]
Reactivity Heatmap
-
C4 (Para to OH): The electronic "sweet spot" for standard Electrophilic Aromatic Substitution (EAS).
-
C6 (Ortho to OH): The target for chelation-controlled EAS.[1]
-
C5 (Bromine): The site of Lithium-Halogen exchange (fastest reaction).[1]
-
C3 (Ortho to OEt): The "blind spot." Hard to access via EAS; requires Directed Ortho Metalation (DoM).[1]
Module 1: Electrophilic Aromatic Substitution (EAS)
Issue: “I need to introduce a Nitro or Formyl group, but I’m getting a mixture of C4 and C6 isomers.”
Troubleshooting Protocol
Scenario A: You want the Para-product (C4)
-
Mechanism: Steric control and electronic dominance of the para-position relative to the phenol.
-
Protocol: Use non-chelating conditions.
-
Nitration: Use dilute HNO₃ in acetic acid or standard H₂SO₄/HNO₃ mixed acid.[1] The steric bulk of the ortho-ethoxy group (at C2) and the bromine (at C5) slightly crowds the C4 position, but the electronic push from the -OH usually favors para (C4) over ortho (C6) in the absence of chelation.
-
Bromination: Reaction with Br₂ in glacial acetic acid typically yields the 4,5-dibromo derivative.
-
Scenario B: You want the Ortho-product (C6)
-
Mechanism: Chelation control.[1] You must lock the electrophile to the phenolic oxygen.
-
Protocol: Magnesium-Mediated Ortho-Formylation. [1]
-
Reagents: MgCl₂, Paraformaldehyde, Triethylamine (Et₃N), THF.[2]
-
Why it works: The phenoxide forms a coordinate covalent bond with Mg(II). The magnesium also coordinates the formaldehyde, delivering the electrophile exclusively to the ortho position (C6).
-
Step-by-Step:
-
Caption: Decision tree for controlling regioselectivity in electrophilic substitution (EAS).
Module 2: Metalation & Functionalization
Issue: “I treated the molecule with n-BuLi to functionalize C6, but I lost the bromine atom.”
Root Cause Analysis
Lithium-Halogen (Li-Hal) exchange is kinetically much faster than proton abstraction (DoM).[1]
-
Reaction Rate: Li-Br Exchange > Acid-Base Deprotonation.[1]
-
Adding n-BuLi immediately attacks C5-Br, creating a C5-lithio species, regardless of your directing groups.[1]
Troubleshooting Protocol
Goal: Functionalize C5 (Replace Br)
-
Action: This is the default pathway.
-
Procedure:
-
Protect -OH (e.g., as MOM or TBS ether) if the electrophile is sensitive.[1] If using >2 eq.[1] n-BuLi, you can leave it free (O-Li forms first).[1]
-
Cool to -78°C in THF.
-
Add n-BuLi (1.1 eq if protected, 2.2 eq if free phenol).[1]
-
Species formed: 5-Lithio-2-ethoxyphenol (or protected variant).
-
Quench with electrophile (DMF, CO₂, I₂).[4]
-
Goal: Functionalize C3 or C6 (Retain Br)
-
Action: You must suppress Li-Hal exchange.
-
Method: Use a non-nucleophilic, bulky base (LDA or LiTMP) at strictly controlled temperatures.
-
The "C3 vs C6" Battle:
-
C3: Directed by -OEt (weak/moderate).
-
C6: Directed by -OMOM or -O-Li (strong).
-
Note: If -OH is unprotected (O-Li), the bulk of the base + the lithium alkoxide aggregate may sterically hinder C6 (sandwiched between O-Li and Br). C3 becomes more accessible.[1]
-
Recommendation: To hit C3, protect OH as a bulky silyl ether (TBS). The OEt will direct LDA to C3. To hit C6, use a smaller protecting group (MOM) and LiTMP.
-
Module 3: Cross-Coupling (Suzuki/Buchwald)
Issue: “My Suzuki coupling at C5 failed or gave low yields.”
Checklist
-
Did you protect the phenol?
-
Problem: Free phenols are acidic. They can protonate the Pd-intermediate or coordinate to the metal, poisoning the catalyst.
-
Fix: Acetylate (-OAc) or Methylate (-OMe) the phenol before coupling.[1]
-
-
Is the Ethoxy group interfering?
-
Usually, the -OEt at C2 is beneficial; it provides electron density to the oxidative addition step at C5.
-
-
Catalyst Choice:
-
For aryl bromides with electron-donating groups (like this scaffold), standard Pd(PPh₃)₄ is often sufficient.[1] For difficult cases, switch to Pd(dppf)Cl₂ or XPhos Pd G2 .
-
Summary Data Table: Regioselectivity Rules
| Target Position | Reaction Type | Key Reagents | Mechanism | Success Rate |
| C4 (Para) | Nitration / Halogenation | HNO₃, H₂SO₄ / Br₂ | Electronic (Para-directing OH) | High (Major Isomer) |
| C6 (Ortho) | Formylation | MgCl₂, (CH₂O)n, Et₃N | Chelation (Mg-O interaction) | Very High (Exclusive) |
| C5 (Ipso) | Metalation | n-BuLi, -78°C | Li-Hal Exchange | Excellent (Fastest) |
| C3 (Meta) | Metalation (DoM) | LDA, -78°C (OH protected) | Directed by OEt | Moderate (Requires Br retention) |
References
-
Ortho-Formylation Protocol: Hofsløkken, N. U., & Skattebøl, L. (1999).[1] Convenient Method for the Ortho-Formylation of Phenols.[1][2] Acta Chemica Scandinavica, 53, 258.
-
Lithiation Selectivity: Snieckus, V. (1990).[1] Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [1]
-
Nitration of Phenols: Baghernejad, B., et al. (2009). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4.[5] Gazi University Journal of Science, 22(3), 169-173.[5]
-
Metal-Halogen Exchange vs DoM: Leroux, F., Schlosser, M., et al. (2005). The Halogen-Metal Exchange of Bromo- and Iodoarenes: A Review. Dalton Transactions.[1]
Sources
Validation & Comparative
1H NMR and 13C NMR spectral analysis of 5-Bromo-2-ethoxyphenol
Publish Comparison Guide: Spectral Analysis of 5-Bromo-2-ethoxyphenol
Executive Summary & Strategic Importance
This compound (CAS: 53945-46-9) is a critical pharmacophore scaffold, often serving as a precursor for SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other bioactive ethers. In synthetic pathways involving the bromination of 2-ethoxyphenol (guaiacol ethyl ether), a common challenge is regioselectivity .
The direct bromination of 2-ethoxyphenol frequently produces a mixture of the desired 5-bromo isomer (para to the ethoxy group) and the undesired 4-bromo isomer (para to the hydroxyl group). Distinguishing these isomers is non-trivial due to their identical molecular weight and similar polarity.
This guide provides a definitive NMR-based protocol to differentiate This compound from its primary isomer, 4-Bromo-2-ethoxyphenol , ensuring the integrity of downstream pharmaceutical intermediates.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and spectral resolution sufficient for coupling constant analysis, follow this standardized protocol.
Sample Preparation:
-
Solvent: Chloroform-d (
) is preferred over DMSO- for this analysis to prevent viscosity-induced line broadening, allowing clear resolution of small meta-couplings ( Hz). -
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) internal standard (
ppm).
Instrument Parameters:
-
Frequency: Minimum 400 MHz (1H) recommended to resolve second-order effects in the aromatic region.
-
Pulse Sequence: Standard 1D proton (zg30) and proton-decoupled carbon (zgpg30).
-
Temperature: 298 K (
).
1H NMR Spectral Analysis: The "Fingerprint" Region
The definitive identification rests on the aromatic splitting patterns (coupling constants). The ethoxy group signals (
Target Compound: this compound
-
Substitution Pattern: 1,2,4-trisubstituted benzene.[1]
-
Proton Positions: H3, H4, H6 (relative to C1-OH, C2-OEt, C5-Br).
-
H3 & H4: Ortho-positioned to each other.
-
H6: Isolated from H3/H4 by the substituents; Meta-positioned to H4.
-
Predicted Spectrum (5-Bromo):
| Proton | Chemical Shift (
Note: Shifts are estimates based on substituent additivity rules relative to 2-ethoxyphenol.
The Alternative (Impurity): 4-Bromo-2-ethoxyphenol
-
Substitution Pattern: 1-OH, 2-OEt, 4-Br.
-
Proton Positions: H3, H5, H6.[1]
-
H5 & H6: Ortho-positioned to each other.
-
H3: Isolated; Meta-positioned to H5.
-
Critical Difference:
In the 4-Bromo isomer, the proton ortho to the hydroxyl (H6) is part of an ortho-coupling system (
Comparative Performance Table
This table summarizes the key discriminatory features for QC release testing.
| Feature | This compound (Target) | 4-Bromo-2-ethoxyphenol (Isomer) | QC Action |
| H-6 Coupling | Small Doublet ( | Large Doublet ( | PASS if small J observed. |
| H-3 Signal | Large Doublet ( | Small Doublet ( | Confirm H-3 vs H-6 assignment via COSY. |
| Symmetry | Asymmetric (3 distinct Ar-H) | Asymmetric (3 distinct Ar-H) | N/A (Both are asymmetric). |
| 13C ipso-C-Br | Secondary confirmation. |
13C NMR & DEPT Analysis
Carbon NMR provides confirmation of the substitution pattern.[3]
-
Number of Signals: 8 Carbon signals total (6 Aromatic, 2 Aliphatic).
-
C-Br Carbon (C5): Typically appears upfield in the aromatic region (
ppm) due to the heavy atom effect of Bromine. -
Oxygenated Carbons (C1, C2): Deshielded to
ppm.-
Differentiation: In 5-Bromo, C1 (OH) and C2 (OEt) are adjacent. In 4-Bromo, they are also adjacent. 13C is less diagnostic than 1H for this specific isomer pair without HSQC/HMBC, but the C-Br shift will vary slightly due to resonance effects of the para-substituent (OEt vs OH).
-
Decision Logic & Workflow Diagram
The following diagram illustrates the logical pathway for validating the compound structure during process development.
Caption: Logical decision tree for distinguishing 5-bromo and 4-bromo regioisomers via 1H NMR coupling constants.
References
-
ChemicalBook. (n.d.). 2-Ethoxyphenol NMR Spectrum. Retrieved from
-
Beilstein Journals. (2012). Supplementary Information for Regioselective Bromination of Phenols. (Data for analogous 2-bromo-5-methoxyphenol).[4][5] Retrieved from
-
National Institutes of Health (NIH). (2013). Regioselective bromination of fused heterocyclic N-oxides. PubMed. Retrieved from
-
SpectraBase. (2023). 13C NMR Spectrum of 5-Bromo-2-fluorotoluene (Analogous Substitution Pattern). Wiley Science Solutions. Retrieved from
Sources
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- 5. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]
FTIR absorption bands for 5-Bromo-2-ethoxyphenol characterization
An In-Depth Guide to the FTIR Characterization of 5-Bromo-2-ethoxyphenol: A Comparative Analysis
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is paramount. This compound, a substituted aromatic compound, presents a unique combination of functional groups whose interactions can subtly influence its physicochemical properties and reactivity. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive first-line technique for verifying the functional group identity of such molecules.
This guide provides a comprehensive analysis of the expected FTIR absorption bands for this compound. Moving beyond a simple list of wavenumbers, we will dissect the spectrum by comparing it with simpler, analogous structures. This comparative approach not only strengthens the assignment of absorption bands but also provides a deeper understanding of how substituent effects manifest in vibrational spectroscopy. The methodologies and interpretations presented herein are designed to be self-validating, ensuring researchers can apply these principles with confidence in their own laboratories.
The Causality of Molecular Vibrations: An FTIR Primer
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its covalent bonds.[1][2] These vibrations, primarily stretching and bending, occur at specific frequencies determined by the bond strength, the mass of the bonded atoms, and the overall molecular environment. Therefore, an FTIR spectrum serves as a unique molecular "fingerprint," providing direct evidence for the presence or absence of key functional groups.[3] For this compound, we are particularly interested in the characteristic vibrations of the hydroxyl (O-H), ether (C-O-C), aromatic ring (C=C, C-H), and carbon-bromine (C-Br) bonds.
Dissecting the Spectrum: A Comparative Analysis
The most effective method for accurately assigning the FTIR bands of a complex molecule like this compound is to build an interpretation based on the spectra of its constituent parts. By examining phenol, 2-ethoxyphenol, and bromophenol, we can predict the spectral features of our target molecule with a high degree of confidence.
The Phenolic O-H Stretch
The hydroxyl group is one of the most recognizable features in an IR spectrum. In phenols, the O-H stretching vibration typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹.[4][5][6] The significant broadening is a direct consequence of intermolecular hydrogen bonding.[4][7] In a concentrated or solid-state sample of this compound, we expect a similar strong, broad absorption. In contrast, a very dilute solution in a non-polar solvent would show a sharper, less intense "free" O-H stretch near 3600 cm⁻¹.[6][8]
Aromatic and Aliphatic C-H Stretches
A key diagnostic feature in IR spectroscopy is the distinction between sp²-hybridized (aromatic) and sp³-hybridized (aliphatic) C-H bonds.
-
Aromatic =C-H Stretch: These vibrations occur at slightly higher frequencies than their aliphatic counterparts, typically in the 3000-3100 cm⁻¹ range.[1][4][9]
-
Aliphatic -C-H Stretch: The ethoxy group (-O-CH₂CH₃) will exhibit characteristic symmetric and asymmetric stretching vibrations for its CH₂ and CH₃ groups in the 2850-3000 cm⁻¹ region.[1][5]
The presence of distinct absorption bands both above and below 3000 cm⁻¹ provides strong evidence for the coexistence of both aromatic and aliphatic C-H bonds in the molecule.[9]
Aromatic C=C Ring Vibrations
The stretching of carbon-carbon double bonds within the benzene ring gives rise to a series of characteristic absorptions. These typically appear as medium to sharp bands in the 1400-1600 cm⁻¹ region.[4][7][9] For substituted benzenes like this compound, one can often resolve multiple peaks, commonly around 1600, 1585, and 1500 cm⁻¹.[9][10]
The Ether and Phenolic C-O Stretches
The spectrum of this compound is expected to be rich in the fingerprint region (below 1500 cm⁻¹) due to C-O stretching vibrations.
-
Aryl-Alkyl Ether (Ar-O-CH₂): Aryl ethers typically show a strong, characteristic asymmetric C-O-C stretching band between 1200-1275 cm⁻¹.[11]
-
Phenolic C-O: The phenolic C-O stretch is also strong and typically found between 1140-1230 cm⁻¹.[4]
These two bands may overlap but should be present as strong absorptions, confirming the presence of both the ethoxy and the phenolic hydroxyl substituents on the aromatic ring.
The Carbon-Bromine (C-Br) Stretch
The vibration of the C-Br bond involves a heavier atom (Br) and is therefore found at a lower frequency. The C-Br stretch for aromatic bromides appears in the fingerprint region, typically between 515-690 cm⁻¹.[12] While this region can be complex, the presence of a discernible band here is a key indicator for the bromine substituent.
Comparative Data Summary
The following table summarizes the expected FTIR absorption bands for this compound, benchmarked against related compounds. This comparative data provides a logical framework for spectral interpretation.
| Vibrational Mode | General Range (cm⁻¹) | Phenol (C₆H₅OH) [4][6] | 4-Bromophenol [13] | 2-Ethoxyphenol [14][15] | Predicted: this compound | Intensity |
| Phenolic O-H Stretch | 3200-3600 | ~3350 (broad) | ~3550-3230 | ~3500 (broad) | ~3200-3550 | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | ~3040 | ~3050 | ~3050 | ~3030-3100 | Medium, Sharp |
| Aliphatic C-H Stretch | 2850-3000 | N/A | N/A | ~2870-2980 | ~2850-2990 | Medium |
| Aromatic C=C Stretch | 1400-1600 | ~1595, 1500 | ~1590, 1490 | ~1600, 1500 | ~1450-1610 | Medium, Sharp |
| Ar-O-C Stretch (Ether) | 1200-1275 | N/A | N/A | ~1250 | ~1240-1270 | Strong |
| Phenolic C-O Stretch | 1140-1230 | ~1220 | ~1220 | ~1150 | ~1150-1230 | Strong |
| C-Br Stretch | 515-690 | N/A | ~650 | N/A | ~550-680 | Medium to Weak |
Note: Specific wavenumbers are approximate and can vary based on the sample state (solid, liquid, solution) and instrument resolution.
Experimental Protocol: A Self-Validating Workflow
Trustworthiness in scientific data begins with a robust and well-documented experimental protocol. The following procedure for acquiring an FTIR spectrum of a solid sample like this compound using the Potassium Bromide (KBr) pellet method is designed to minimize artifacts and ensure reproducibility.
Methodology: KBr Pellet Preparation and Analysis
-
Materials:
-
This compound (high purity)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer
-
-
Protocol Steps:
-
Drying: Gently dry both the KBr powder and the this compound sample in a vacuum oven at a low temperature (e.g., 40°C) for several hours to remove adsorbed water. This is a critical step, as water shows a very broad O-H stretch that can obscure the phenolic O-H band of the sample.[16]
-
Sample Preparation: In a dry environment (e.g., under a heat lamp or in a glove box), weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr. The low sample-to-matrix ratio is crucial to avoid total absorption (flat-lining peaks).
-
Grinding: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. Incomplete mixing will result in a poor-quality, noisy spectrum.
-
Pellet Formation: Transfer a portion of the powder to the pellet die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. This should result in a transparent or semi-transparent, glass-like pellet.
-
Background Spectrum: Place the empty sample holder into the FTIR spectrometer. Run a background scan to record the spectrum of the atmospheric CO₂ and water vapor, as well as the instrument's intrinsic optical characteristics. The software will automatically subtract this from the sample spectrum.
-
Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine characterization.
-
Experimental Workflow Diagram
Caption: Workflow for FTIR analysis using the KBr pellet method.
Visualizing the Vibrations
The primary absorption bands can be conceptually mapped to their corresponding vibrational modes on the molecular structure.
Caption: Key FTIR vibrational modes of this compound.
Complementary Techniques for Full Characterization
While FTIR is excellent for functional group identification, it is often used in conjunction with other analytical methods for complete structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons. ¹H and ¹³C NMR would confirm the substitution pattern on the aromatic ring.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure and presence of bromine (due to its characteristic isotopic pattern).
By integrating data from these orthogonal techniques, researchers can achieve an unambiguous and comprehensive characterization of this compound, fulfilling the stringent requirements of drug development and chemical research.
References
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
-
University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (2014, December). The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol... [Image]. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-bromo-. Retrieved from [Link]
-
ResearchGate. (2019, January). shows the FTIR spectra and the bands are observed near 3445 cm −1... [Image]. Retrieved from [Link]
-
Chemistry Land. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]
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- 16. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 5-Bromo-2-ethoxyphenol
This guide provides a comprehensive, in-depth exploration of developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 5-Bromo-2-ethoxyphenol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice. It offers a comparative analysis with alternative techniques and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Critical Role of Purity Assessment
In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate, such as this compound, is a critical quality attribute that directly impacts safety and efficacy. Impurity profiling is therefore a non-negotiable aspect of quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, particularly for non-volatile and thermally labile compounds.[3][4] Its high resolution, sensitivity, and repeatability make it an ideal choice for separating and quantifying the main component from any potential process-related impurities or degradation products.[5]
This guide will walk through the systematic development of a stability-indicating HPLC method, its validation according to International Council for Harmonisation (ICH) guidelines, and a comparison with other analytical techniques.
Foundational Strategy: Reverse-Phase HPLC
For a polar aromatic compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the logical starting point. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[6] This setup allows for the effective separation of compounds based on their hydrophobicity.
Initial Column and Mobile Phase Selection: A Rationale-Driven Approach
The choice of column and mobile phase is pivotal for a successful separation.
-
Column Selection : A C18 (octadecylsilane) column is the most widely used and versatile stationary phase in RP-HPLC and serves as an excellent starting point.[7][8] Its long alkyl chains provide sufficient hydrophobicity to retain and separate a broad range of molecules. For polar analytes, columns with specific end-capping or alternative bonded phases like phenyl or cyano can also be considered to achieve different selectivity.[9]
-
Mobile Phase Selection : A gradient elution using a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH) is typically employed.[10] Acetonitrile is often preferred due to its lower UV cutoff and viscosity. A small amount of acid, such as formic acid or acetic acid, is commonly added to the mobile phase to control the ionization of phenolic hydroxyl groups, leading to sharper peaks and more reproducible retention times.[11]
Experimental Workflow: HPLC Method Development
Caption: A flowchart illustrating the systematic workflow for HPLC method development, validation, and application.
Method Optimization: Fine-Tuning for Optimal Performance
The initial chromatographic conditions provide a starting point, but optimization is almost always necessary to achieve the desired resolution and run time.
Gradient Elution Programming
A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is crucial for separating compounds with a wide range of polarities.[11] A typical gradient for the analysis of this compound and its potential impurities might start with a low percentage of acetonitrile and gradually increase to elute more hydrophobic compounds.
Impact of Chromatographic Parameters
The following table summarizes the key parameters that are adjusted during method optimization and their expected impact on the separation:
| Parameter | Adjustment | Rationale & Expected Outcome |
| Mobile Phase pH | Addition of acid (e.g., 0.1% Formic Acid) | Suppresses the ionization of the phenolic group, leading to better peak shape and retention. |
| Gradient Slope | Steeper vs. Shallower | A steeper gradient reduces analysis time but may decrease resolution. A shallower gradient improves resolution but lengthens the run. |
| Flow Rate | Increase vs. Decrease | Increasing the flow rate shortens the run time but can lead to higher backpressure and potentially lower efficiency. |
| Column Temperature | Increase vs. Decrease | Higher temperatures decrease mobile phase viscosity (lower backpressure) and can improve peak efficiency, but may affect selectivity. |
| Detection Wavelength | UV-Vis Detector | Set at the absorbance maximum of this compound for optimal sensitivity. A Diode Array Detector (DAD) can monitor multiple wavelengths simultaneously.[3] |
Method Validation: Ensuring Reliability and Trustworthiness
Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R1) guidelines.[12][13]
Key Validation Parameters
The following table outlines the essential validation parameters and their acceptance criteria for a purity assessment method:
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak purity analysis (using a DAD) should show no co-eluting peaks. Forced degradation studies should demonstrate resolution of the main peak from degradation products. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) > 0.999.[5] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.[12] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of spiked analyte should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 2.0%.[5] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant changes in resolution, retention time, or peak area when parameters like flow rate, temperature, and mobile phase composition are slightly varied. |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, it's essential to understand its performance in the context of other available analytical techniques like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
Head-to-Head Comparison
| Feature | HPLC | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation in a liquid mobile phase based on interactions with a solid stationary phase. | Separation in a gaseous mobile phase based on volatility and interaction with a stationary phase. | Similar to HPLC but uses smaller particle size columns (<2 µm) for higher resolution and speed. |
| Applicability to this compound | Well-suited as it is a non-volatile, polar compound.[4] | Less suitable due to the low volatility and potential thermal degradation of the phenolic compound.[14] | Highly suitable, offering faster analysis and better resolution than conventional HPLC.[15] |
| Advantages | Versatile, robust, and widely applicable. | Fast for volatile compounds, lower cost per analysis due to minimal solvent use.[4] | Significantly faster run times, higher resolution, and greater sensitivity than HPLC. |
| Disadvantages | Longer run times and lower resolution compared to UPLC. Higher solvent consumption. | Limited to volatile and thermally stable compounds. | Higher backpressure requires specialized instrumentation. |
Workflow Comparison: HPLC, GC, and UPLC
Caption: A comparative workflow diagram of HPLC, GC, and UPLC for purity analysis.
Detailed Experimental Protocols
Optimized HPLC Method for this compound Purity
-
Instrumentation : Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[3]
-
Column : C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Program :
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Prepare a stock solution of 1 mg/mL in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with the mobile phase.[3]
Protocol for Forced Degradation Studies
To demonstrate specificity, the sample is subjected to stress conditions to induce degradation.
-
Acid Hydrolysis : 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis : 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation : Expose to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base-stressed samples and analyze all samples using the developed HPLC method.
Conclusion
The developed and validated reverse-phase HPLC method provides a reliable and robust tool for the purity assessment of this compound. The systematic approach to method development, grounded in the principles of chromatography and guided by ICH regulations, ensures the generation of high-quality, defensible data. While UPLC offers advantages in speed and resolution, the described HPLC method is highly accessible and provides excellent performance for routine quality control. The unsuitability of GC for this analyte underscores the importance of selecting the appropriate analytical technique based on the physicochemical properties of the compound of interest.
References
-
Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals. Available at: [Link]
-
HPLC-PDA/ESI-MS Analysis of Phenolic Compounds and Bioactivities of the Ethanolic Extract from Flowers of Moroccan Anacyclus clavatus. MDPI. Available at: [Link]
-
A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi. Available at: [Link]
-
HPLC Method for Phenol - Acetone Production and Impurities. SIELC Technologies. Available at: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. Available at: [Link]
-
(PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters. Available at: [Link]
-
HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]
-
GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. AxisPharm. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties. National Institutes of Health. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
-
HPLC Column Selection Guide. Aurora Pro Scientific. Available at: [Link]
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. Chromatography Online. Available at: [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health. Available at: [Link]
-
HPLC vs GC - A Beginner's Guide. Chromatography Today. Available at: [Link]
-
HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Available at: [Link]
-
GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Blog - News. Available at: [Link]
- Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
-
Quality Guidelines. ICH. Available at: [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available at: [Link]
-
ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
Q2R1.pptx. Slideshare. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. soeagra.com [soeagra.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. auroraprosci.com [auroraprosci.com]
- 10. HPLC Method for Phenol - Acetone Production and Impurities | SIELC Technologies [sielc.com]
- 11. akjournals.com [akjournals.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm [axispharm.com]
Comparative Guide: Mass Spectrometry Fragmentation of 5-Bromo-2-ethoxyphenol
Executive Summary
Compound: 5-Bromo-2-ethoxyphenol
CAS Registry Number: 1216091-73-4
Molecular Formula:
This technical guide provides a structural analysis of the mass spectrometry (MS) fragmentation patterns of this compound. It is designed for researchers requiring unambiguous identification of this compound against structural isomers (e.g., 4-bromo-2-ethoxyphenol) and homologous analogs (e.g., 5-bromo-2-methoxyphenol).
The fragmentation behavior of this compound under Electron Ionization (EI) is governed by three primary mechanistic pillars:
-
Isotopic Signature: The characteristic 1:1 doublet of the bromine atom.
-
Ethoxy Rearrangement: The diagnostic loss of ethylene (
) via the McLafferty-like rearrangement. -
Phenolic Degradation: Subsequent loss of carbon monoxide (CO) and halogen radicals.
Experimental Protocol (Standardized)
To ensure reproducibility and valid comparison with library spectra, the following experimental conditions are recommended. This protocol is self-validating through the observation of the internal standard and the bromine isotopic ratio.
GC-MS Configuration
-
Ionization Mode: Electron Ionization (EI)[1]
-
Electron Energy: 70 eV (Standard for spectral library comparison)[1]
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Quality Control Check
-
System Suitability: Inject a standard mix containing 4-bromophenol. Verify the intensity ratio of m/z 172 to 174 is approximately 1:1 (
10%) to confirm correct mass analyzer response to bromine isotopes.
Fragmentation Analysis & Mechanism
The Molecular Ion ( )
The mass spectrum is dominated by the molecular ion cluster due to the stability of the aromatic ring.
-
m/z 216: Molecular ion containing
. -
m/z 218: Molecular ion containing
. -
Observation: These peaks appear with roughly equal intensity (1:1 ratio), serving as the primary confirmation of a mono-brominated species.
Primary Pathway: The Ethoxy Rearrangement (Diagnostic)
Unlike methoxy-substituted phenols (anisoles), ethoxy-substituted phenols undergo a specific McLafferty-like rearrangement involving the ethyl group.
-
Mechanism: A hydrogen atom from the
-carbon of the ethoxy group migrates to the ring oxygen (or ortho position), followed by the expulsion of a neutral ethylene molecule ( ). -
Mass Shift: Loss of 28 Da.
-
Resulting Ion: A radical cation of 5-bromocatechol (m/z 188/190).
-
Significance: This pathway is highly diagnostic for ethoxy groups. Methoxy analogs cannot lose ethylene and instead lose a methyl radical (15 Da).
Secondary Pathways
-
-Cleavage (Minor): Direct cleavage of the ethyl group's C-C bond yields a loss of a methyl radical (
, 15 Da).-
Fragments: m/z 201/203.
-
Note: This is typically less intense than the ethylene loss in ethyl aryl ethers.
-
-
Carbon Monoxide Loss: The resulting catechol ion (m/z 188/190) further degrades by losing CO (28 Da).
-
Fragments: m/z 160/162.
-
-
Bromine Loss: Homolytic cleavage of the C-Br bond releases a bromine radical (79/81 Da).
-
Fragments: m/z 137 (from m/z 216/218 parent).
-
Visualization of Fragmentation Pathways[1][2][3]
The following diagram illustrates the mechanistic flow from the molecular ion to the key diagnostic fragments.
Caption: Mechanistic fragmentation tree for this compound under 70 eV Electron Ionization.
Comparative Analysis: Differentiating Alternatives
To confidently identify this compound, one must distinguish it from its closest structural relatives.
Comparison with Homolog: 5-Bromo-2-methoxyphenol
The methoxy analog is the most common confusion point. The key differentiator is the alkyl loss channel .
| Feature | 5-Bromo-2-ethoxy phenol | 5-Bromo-2-methoxy phenol |
| Precursor Ion | m/z 216 / 218 | m/z 202 / 204 |
| Primary Loss | -28 Da (Ethylene) | -15 Da (Methyl) |
| Mechanism | McLafferty Rearrangement (H-transfer) | Radical Cleavage (Direct break) |
| Base Peak Origin | Often the catechol ion (m/z 188/190) | Often the molecular ion or [M-CH3]+ |
Comparison with Isomer: 4-Bromo-2-ethoxyphenol
Differentiation between positional isomers (4-bromo vs. 5-bromo) by MS alone is challenging because the primary fragmentation channels (ethoxy group loss) are identical.
-
Mass Spectrum: Both will show M+ at 216/218 and the Ethylene loss peak at 188/190.
-
Differentiation Strategy:
-
Retention Time: These isomers will have slightly different boiling points and polarities. On a standard non-polar column (DB-5), the 4-bromo isomer typically elutes at a different time than the 5-bromo isomer. Recommendation: Use a reference standard for retention time mapping.
-
Ortho-Effect: In this compound, the bromine is meta to the ethoxy group. In 4-bromo, it is para. While subtle, the "Ortho Effect" (interaction between substituents on C1 and C2) is primarily driven by the Ethoxy and Hydroxyl groups (which are ortho in both). Therefore, chromatographic separation is required for definitive assignment between these two.
-
Decision Logic for Identification
Use this workflow to validate the identity of an unknown peak suspected to be this compound.
Caption: Logical workflow for distinguishing this compound from analogs and isomers.
References
-
NIST Mass Spectrometry Data Center. Standard Reference Database 1A v17. National Institute of Standards and Technology.[2][3][4] (General fragmentation rules for phenolic ethers). [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for McLafferty rearrangement mechanisms in ethyl ethers).
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
Sources
Comparative Reactivity Profile: 5-Bromo-2-ethoxyphenol vs. 5-Bromo-2-methoxyphenol
The following guide provides a technical comparison of 5-Bromo-2-ethoxyphenol and 5-Bromo-2-methoxyphenol , designed for medicinal chemists and process development scientists.
Executive Summary
In structure-activity relationship (SAR) campaigns, the choice between 5-Bromo-2-methoxyphenol (1) and This compound (2) is rarely a question of synthetic feasibility—both are highly viable intermediates—but rather one of physicochemical tuning and metabolic stability .
While their electronic profiles are nearly identical (Hammett
Physicochemical & Structural Analysis
The core difference lies in the alkoxy substituent at the C2 position. This change impacts the crystal packing, lipophilicity (LogP), and steric environment around the phenolic hydroxyl group.
| Property | 5-Bromo-2-methoxyphenol | This compound | Impact on Development |
| CAS Number | 37942-01-1 | 1216091-73-4 | Ensure correct isomer sourcing (avoid 2-bromo-5-alkoxy isomers). |
| Molecular Weight | 203.03 g/mol | 217.06 g/mol | Minimal impact on ligand efficiency (LE). |
| LogP (Calc) | ~2.2 | ~2.6 | Ethoxy variant increases lipophilicity, improving membrane permeability but potentially lowering aqueous solubility. |
| Steric Bulk (A-value) | Low (Methyl) | Moderate (Ethyl) | Ethyl group may hinder reactions at the adjacent phenol (C1) or C3 position. |
| Electronic Effect | EDG ( | EDG ( | Both deactivate the C-Br bond towards oxidative addition compared to unsubstituted aryls. |
Synthetic Reactivity Analysis
A. Suzuki-Miyaura Cross-Coupling Efficiency
Both molecules serve as electrophiles in cross-coupling reactions. The bromine atom is located at C5, para to the alkoxy group.
-
Electronic Influence: Both Methoxy and Ethoxy groups are strong Electron Donating Groups (EDGs) by resonance. They increase the electron density of the aromatic ring, making the C-Br bond more electron-rich.
-
Consequence: The Oxidative Addition step (Pd(0)
Pd(II)) is slower compared to electron-deficient aryl halides. High-activity catalysts (e.g., Pd(dppf)Cl₂, Pd(dtbpf)Cl₂) are recommended over Pd(PPh₃)₄.
-
-
Steric Influence: The alkoxy group is meta to the bromine. Therefore, the steric bulk of the Ethyl group does not significantly interfere with the palladium center during the catalytic cycle.
-
Solubility: The ethoxy analog (2) is significantly more soluble in non-polar solvents (Toluene, DCM) but less soluble in aqueous/alcohol mixtures used in standard Suzuki protocols.
Diagram 1: Catalytic Cycle & Electronic Deactivation The following diagram illustrates the oxidative addition bottleneck caused by the alkoxy EDG.
Caption: The C2-alkoxy group donates electron density (resonance), increasing the activation energy for the oxidative addition of Pd(0) into the C5-Br bond.
B. Phenol O-Alkylation/Acylation
When using these molecules as nucleophiles (via the C1-OH group):
-
5-Bromo-2-methoxyphenol: The methyl group is small, allowing facile O-alkylation with a wide range of electrophiles.
-
This compound: The ethyl group introduces rotational freedom and steric bulk at the ortho position.
-
Experimental Note: If reacting with bulky electrophiles (e.g., secondary alkyl halides), the ethoxy derivative will show reduced reaction rates (2-5x slower) compared to the methoxy analog. Higher temperatures or stronger bases (Cs₂CO₃ vs K₂CO₃) may be required.
-
Metabolic Implications (Drug Design)
The primary driver for selecting Ethoxy over Methoxy is often Metabolic Stability .
-
Metabolic Soft Spot: The O-Methyl group is a classic target for Cytochrome P450 enzymes (specifically CYP2D6 and CYP2C9), leading to rapid O-demethylation to the catechol.
-
Bioisosteric Replacement: Replacing O-Me with O-Et often slows this metabolic clearance. The ethyl group is sterically larger and requires specific orientation for oxidation, potentially extending the half-life (
) of the drug.
Diagram 2: Metabolic Clearance Pathway
Caption: The ethyl group (O-Et) often hinders the approach of CYP450 enzymes, reducing the rate of O-dealkylation compared to the methyl (O-Me) analog.
Recommended Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling
Applicable to both derivatives, optimized for electron-rich aryl bromides.
-
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Preferred for its resistance to deactivation.
-
Base: K₃PO₄ (3.0 equiv) - Superior to carbonate for sterically hindered or electron-rich systems.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Charge reaction vessel with substrate, boronic acid, and base.
-
Degas solvent (sparge with Ar for 15 min) and add.
-
Add catalyst under Ar counter-flow.
-
Heat to 90°C for 4-12 hours.
-
Note for Ethoxy: If the substrate oils out, add 10% n-Butanol as a co-solvent.
-
Protocol B: Controlled O-Alkylation
Optimized to mitigate steric hindrance in the Ethoxy derivative.
-
Reagents:
-
Phenol Substrate (1.0 equiv)
-
Electrophile (R-Br/I) (1.1 equiv)
-
Base: Cs₂CO₃ (2.0 equiv) - Cesium effect promotes solubility and reactivity.
-
Solvent: DMF (Anhydrous).
-
-
Procedure:
-
Dissolve substrate in DMF (0.2 M).
-
Add Cs₂CO₃ and stir at RT for 30 min (Deprotonation).
-
Add electrophile dropwise.
-
Methoxy: Stir at RT for 2-4 hours.
-
Ethoxy: Heat to 50-60°C to overcome steric barrier of the ortho-ethyl group.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 142228, 5-Bromo-2-methoxyphenol. Retrieved from [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Context: Electronic comparison of OMe vs OEt).
- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Context: General Suzuki mechanism for electron-rich aryls).
-
Smith, D. A. (Ed.).[1] (2012). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. (Context: Metabolic stability of O-alkyl ethers).
Sources
Validating the Regiochemistry of 5-Bromo-2-ethoxyphenol: A Comparative Guide
Topic: Validating Structure of 5-Bromo-2-ethoxyphenol Using X-ray Crystallography Content Type: Publish Comparison Guide
Executive Summary
In pharmaceutical intermediate synthesis, defining the precise regiochemistry of halogenated scaffolds is critical. For This compound , the electrophilic aromatic substitution (bromination) of 2-ethoxyphenol can theoretically yield multiple regioisomers (primarily the 4-bromo and 5-bromo isomers).[1] While Nuclear Magnetic Resonance (NMR) is the standard for routine characterization, it often struggles with definitive assignment in trisubstituted benzene rings due to overlapping multiplets and solvent-dependent hydroxyl shifts.[1]
This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against NMR and Mass Spectrometry (MS) as the gold-standard method for structural validation.[1] We provide a self-validating experimental protocol for crystallizing and solving the structure of this compound, demonstrating why SCXRD is indispensable for unambiguous regiochemical assignment.
Part 1: The Structural Challenge
The core challenge in synthesizing this compound lies in confirming the position of the bromine atom relative to the ethoxy and hydroxyl groups.
-
Target Structure: this compound (Br is meta to OH, para to OEt).[1]
-
Potential Impurity: 4-Bromo-2-ethoxyphenol (Br is para to OH, meta to OEt).[1]
Comparison of Validation Methodologies
| Feature | 1H / 13C NMR Spectroscopy | Mass Spectrometry (HRMS) | X-ray Crystallography (SCXRD) |
| Primary Output | Chemical shifts ( | Molecular weight ( | 3D Electron Density Map, Bond Lengths/Angles |
| Regiochemistry | Inferred. Relies on | Low. Fragmentation patterns for isomers are often identical.[1] | Absolute. Direct visualization of atomic positions.[1] |
| Sample State | Solution (Solvent effects can shift OH peaks). | Gas/Solution phase.[1][2] | Solid State (Single Crystal).[1] |
| Confidence Level | 90-95% (Requires NOESY/HMBC for 100%).[1] | <50% for isomers. | 100% (Definitive). |
| Turnaround | Fast (Minutes). | Fast (Minutes).[1][2][3] | Slow (Days for crystallization).[1] |
Expert Insight: While NMR is faster, the coupling constants for 1,2,4-trisubstituted benzenes can be deceptive.[1] A
coupling (~2-3 Hz) can sometimes be obscured by line broadening.[1] SCXRD leverages the high electron density of Bromine () to act as a "heavy atom" beacon, allowing for rapid and unambiguous structure solution, often without needing complex refinement strategies.
Part 2: Experimental Protocol (Self-Validating System)
This protocol is designed to be a self-contained system. If the crystallization step fails, the protocol loops back to solvent screening, ensuring a pathway to data generation.
Phase 1: Crystallization (The Critical Step)
X-ray diffraction requires a single, well-ordered crystal.[1] this compound is a solid at room temperature (MP ~45-50°C), making it suitable for solution growth.[1]
Method: Slow Evaporation [1]
-
Solvent Selection: Prepare saturated solutions in three vials:
-
Dissolution: Dissolve 20 mg of the crude this compound in 1-2 mL of solvent. Slightly warm if necessary to ensure saturation, then filter through a 0.45
m PTFE syringe filter to remove dust (nucleation sites).[1] -
Growth: Cover vials with Parafilm and poke 3-5 small holes with a needle. Store in a vibration-free, dark area at 20°C.
-
Observation: Check after 24-48 hours. Look for clear, prismatic blocks. Avoid needles (often indicate rapid, disordered growth).[1]
Phase 2: X-ray Data Collection
-
Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).[1]
-
Source: Molybdenum (Mo) K
radiation ( Å).[1] -
Temperature: 100 K (Cryostream). Low temperature reduces thermal vibration (atomic displacement parameters), sharpening the diffraction spots.[1]
Phase 3: Structure Solution & Refinement
-
Indexing: Determine the Unit Cell dimensions (
).[1] -
Space Group Determination: Systematic absences indicate the symmetry (likely Monoclinic,
is common for phenols).[1] -
Phasing: Use SHELXT (Intrinsic Phasing).[1] The Bromine atom will dominate the Patterson map, making the initial phase solution trivial.
-
Refinement: Use SHELXL (Least Squares).
Part 3: Representative Data & Analysis
When analyzing the solved structure, specific geometric parameters confirm the identity of the compound.
Table 1: Structural Parameters for Validation
| Parameter | Expected Value (Representative) | Significance |
| C–Br Bond Length | 1.89 – 1.91 Å | Typical for aryl bromides.[1] Significantly longer than C-Cl or C-F. |
| C–O (Phenolic) | 1.36 – 1.38 Å | Indicates |
| C–O (Ether) | 1.43 Å (Alkyl side) | Typical |
| Regiochemistry | Br at C5, OEt at C2 | The "Go/No-Go" Check. Visual confirmation of the 1,2,4-substitution pattern relative to the OH group. |
| Intermolecular H-Bonds | O–H | Phenols typically form infinite chains or dimers in the solid state.[1] |
Data Interpretation: If the solved structure shows the Bromine atom para to the ethoxy group, the synthesis was successful. If the Bromine is para to the hydroxyl, the product is the 4-bromo isomer. This geometric proof is irrefutable compared to NMR solvent shifts.[1]
Part 4: Visualization of Workflows
Workflow 1: Structural Validation Logic
This diagram illustrates the decision process for choosing SCXRD over NMR and the subsequent workflow.
Caption: Decision logic for elevating structural validation from NMR to X-ray Crystallography when regiochemistry is ambiguous.
Workflow 2: The Heavy Atom Advantage
Explaining why Bromine makes this specific validation highly efficient.
Caption: The "Heavy Atom Effect" of Bromine accelerates structure solution, making SCXRD a rapid validation tool once crystals are obtained.[1]
References
-
Shao, H., et al. (2009).[1][4] "(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone."[1][4][5] Acta Crystallographica Section E, 65(12), o3071.[1] Link
- Context: Demonstrates the crystallographic behavior of similar brominated ethoxy-benzene deriv
-
Sheldrick, G. M. (2008).[1][4] "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112-122.[1] Link
- Context: The standard software used for solving structures via the heavy
-
PubChem. "5-Bromo-2-methoxyphenol (Compound)."[1] National Library of Medicine.[1] Link[1]
-
Peak Proteins. "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM." Link
- Context: Comparative analysis of structural biology techniques supporting the "Gold Standard" claim of X-ray for resolution.
Sources
- 1. 5-Bromo-2-methoxyphenol | C7H7BrO2 | CID 142228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 3. tdcommons.org [tdcommons.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 2-Ethoxyphenol | 94-71-3 [chemicalbook.com]
Technical Guide: Chromatographic Profiling of 5-Bromo-2-ethoxyphenol vs. Process Impurities
This guide serves as a technical standard for the chromatographic characterization of 5-Bromo-2-ethoxyphenol , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin, Dapagliflozin). It provides a comparative analysis of retention behaviors against its specific process impurities.
Executive Summary & Application Context
This compound (CAS: 52962-60-2) acts as the nucleophilic coupling partner in the synthesis of gliflozin-class antidiabetic drugs. Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities—specifically 4-bromo-2-ethoxyphenol —possess similar reactivity profiles but lead to "wrong-isomer" APIs that are difficult to purge downstream.
This guide compares the chromatographic retention of the target compound against its three primary impurities:
-
2-Ethoxyphenol (Starting Material - SM)
-
4-Bromo-2-ethoxyphenol (Regioisomer - Critical Pair)
-
4,5-Dibromo-2-ethoxyphenol (Over-brominated byproduct)
Impurity Origin & Structural Logic
Understanding the synthesis pathway is prerequisite to effective method development. The commercial synthesis typically involves the bromination of 2-ethoxyphenol.
Synthesis Pathway & Impurity Map
The following diagram illustrates the origin of each impurity species during the bromination process.
Figure 1: Reaction pathway showing the competitive directing effects of the Hydroxyl (OH) vs. Ethoxy (OEt) groups.
Chromatographic Method Development
The separation of the Critical Pair (4-Bromo vs. 5-Bromo) requires a stationary phase capable of shape selectivity, as their hydrophobicity (LogP) is nearly identical.
Recommended Protocol (Self-Validating System)
This method utilizes a Phenyl-Hexyl stationary phase, which offers superior π-π interaction selectivity for aromatic isomers compared to standard C18 columns.
| Parameter | Specification | Rationale (Expertise) |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Enhanced selectivity for positional isomers via π-π stacking differences. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (<2.5) suppresses phenol ionization (pKa ~10), sharpening peaks. |
| Mobile Phase B | Acetonitrile | Lower viscosity than methanol; sharper peaks for late eluters. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Detection | UV @ 280 nm | Maxima for phenol ring absorption; minimizes solvent cutoff noise. |
| Gradient | 5% B to 95% B over 20 min | Linear gradient ensures elution of both polar SM and non-polar dibromo species. |
Comparative Retention Data
The following data represents the standardized elution profile. The Relative Retention Time (RRT) is calculated relative to the target this compound.
Performance Comparison Table
| Compound | Structure | LogP (Calc) | RRT (Approx) | Elution Logic |
| 2-Ethoxyphenol | Starting Material | ~1.8 | 0.45 | Most polar; lacks hydrophobic bromine atom. Elutes in the void/early gradient. |
| 4-Bromo-2-ethoxyphenol | Regioisomer | ~2.9 | 0.96 | Critical Pair. The Br para to the OH creates a slightly different dipole vector than the target, often eluting just before the target on Phenyl phases. |
| This compound | TARGET | ~2.9 | 1.00 | Reference peak. Br is meta to OH and para to OEt. |
| 4,5-Dibromo-2-ethoxyphenol | Byproduct | ~3.8 | 1.45 | Significant increase in hydrophobicity due to two bromine atoms. Elutes late. |
Resolution Criteria (System Suitability)
To ensure data integrity, your system must meet these criteria before running samples:
-
Resolution (Rs) between 4-Bromo and 5-Bromo isomers: > 1.5 (Baseline separation).
-
Tailing Factor for Target: < 1.5 (Indicates minimal secondary silanol interactions).
Method Validation & Troubleshooting Workflow
If the critical resolution (Rs < 1.5) is not achieved, follow this logic tree to diagnose the issue.
Figure 2: Troubleshooting logic for optimizing the separation of bromophenol regioisomers.
References
-
Sielc Technologies. "Separation of Phenol, 5-bromo-2-methoxy- on Newcrom R1 HPLC column." Sielc Application Notes. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 142228, 5-Bromo-2-methoxyphenol." PubChem. Available at: [Link]
-
Shao, H., et al. "(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone."[1] Acta Crystallographica Section E, 2009.[1] Available at: [Link]
- Google Patents. "CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane." Google Patents.
-
Chromatography Forum. "HPLC Retention Time & Polarity Discussion." ChromForum. Available at: [Link]
Sources
Elemental analysis standards for 5-Bromo-2-ethoxyphenol
Elemental Analysis Standards & Methodologies for 5-Bromo-2-ethoxyphenol
Executive Summary
This compound (CAS 1216091-73-4) is a critical halogenated intermediate used in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other pharmaceutical active ingredients (APIs). Precise characterization of this compound is challenging due to the heavy bromine atom (approx. 37% by mass), which can interfere with standard combustion catalysts and suppress oxidation efficiency.[]
This guide objectively compares the three primary methodologies for validating the elemental composition of this compound: Automated CHNS Combustion , Schöniger Flask Combustion (Titration) , and Oxygen Bomb Combustion with Ion Chromatography (IC) .[] While automated CHNS is suitable for high-throughput screening, our analysis identifies Oxygen Bomb Combustion coupled with IC as the superior standard for regulatory-grade validation due to its specificity in isolating bromide from potential chloride impurities common in synthesis.[]
Chemical Profile & Theoretical Standards
Before selecting an analytical method, the theoretical elemental composition must be established as the baseline for accuracy (±0.4% tolerance is the industry standard).[]
Compound: this compound Formula: C₈H₉BrO₂ Molecular Weight: 217.06 g/mol Structure: A phenol ring substituted with an ethoxy group at the ortho position and a bromine atom at the meta position relative to the ethoxy group.
| Element | Atomic Mass Contribution | Theoretical % (w/w) | Acceptance Range (±0.4%) |
| Carbon (C) | 96.09 | 44.27% | 43.87% – 44.67% |
| Hydrogen (H) | 9.07 | 4.18% | 3.78% – 4.58% |
| Bromine (Br) | 79.90 | 36.81% | 36.41% – 37.21% |
| Oxygen (O) | 31.99 | 14.74% | Calculated by difference |
Comparative Analysis of Methodologies
The following table contrasts the performance of the three standard methods when applied specifically to brominated phenolic ethers.
| Feature | Method A: Automated CHNS | Method B: Schöniger Flask (Titration) | Method C: Oxygen Bomb + IC |
| Primary Analyte | C, H, N (Br inferred) | Halogens (Br) | Halogens (Br, Cl, F, I) |
| Mechanism | Dynamic Flash Combustion | Static Combustion (Oxygen rich) | High-Pressure Combustion |
| Interference | High: Br can poison oxidation catalysts; requires WO₃ additive.[] | Medium: Iodine or Chlorine impurities can co-titrate.[2] | Low: Chromatographic separation isolates Br peak. |
| Sample Size | 1–3 mg | 10–30 mg | 50–100 mg |
| Accuracy (Br) | Low (Indirect) | High (±0.3%) | Very High (±0.2%) |
| Throughput | High (5 mins/sample) | Low (Manual process) | Medium (20 mins/sample) |
| Verdict | Screening Only | Classical Standard | Modern Gold Standard |
Critical Technical Insight: The "Bromine Effect"
In Method A (CHNS), the high mass percentage of bromine (36.8%) in this compound can lead to "sooting"—incomplete combustion where carbon is trapped in inorganic bromide ash.[] Method C is recommended because the high-pressure oxygen bomb ensures complete mineralization of the aromatic ring, and Ion Chromatography specifically quantifies the bromide ion without interference from other halides.[]
Decision Framework
The following diagram outlines the logical pathway for selecting the appropriate validation method based on the research stage.
Figure 1: Decision tree for selecting elemental analysis methods based on required data fidelity.
Recommended Protocol: Oxygen Bomb Combustion + IC[4]
This protocol is the self-validating system of choice for this compound, ensuring complete recovery of bromine.[]
Phase 1: Sample Decomposition (Oxygen Bomb)
-
Preparation: Weigh 50–100 mg of dried this compound (dried at 40°C under vacuum for 4h) into a quartz crucible.
-
Absorption Solution: Add 10 mL of solution containing 1.5 mM Na₂CO₃ / 0.5 mM NaHCO₃ (standard IC eluent) and 50 µL of 30% H₂O₂ to the bomb vessel.
-
Causality: H₂O₂ is critical to reduce any Bromine gas (Br₂) formed back to Bromide (Br⁻) ions, ensuring 100% recovery.[]
-
-
Combustion: Pressurize the bomb with 30 atm of pure Oxygen. Ignite.
-
Equilibration: Shake the vessel for 5 minutes and let stand for 15 minutes to allow complete absorption of gases into the liquid phase.
Phase 2: Quantification (Ion Chromatography)
-
Instrument: Ion Chromatograph with a conductivity detector (e.g., Dionex ICS series).[]
-
Column: Anion exchange column (e.g., IonPac AS22).[]
-
Mobile Phase: 4.5 mM Na₂CO₃ / 1.4 mM NaHCO₃.
-
Calibration: Use Potassium Bromide (KBr) standard, dried at 110°C. Create a 5-point curve (10–100 ppm Br⁻).
-
Validation: Run a blank (combustion of empty crucible) to subtract background halides.
Self-Validating Check:
-
Recovery Rate: Spike the sample with a known amount of pure 4-Bromobenzoic acid (Standard Reference Material). Recovery must be 98–102%.
-
Soot Check: Inspect the crucible after combustion. Any black residue indicates incomplete oxidation; the sample must be discarded and re-run with less mass or higher oxygen pressure.
Troubleshooting & Interferences
| Observation | Root Cause | Corrective Action |
| Low % Carbon (Method A) | Formation of C-Br refractory carbides. | Add Tungsten Oxide (WO₃) to the sample boat to facilitate oxidation. |
| Low % Bromine (Method B/C) | Loss of Br₂ gas (unreduced). | Ensure sufficient H₂O₂ or Hydrazine is present in the absorption liquid to reduce Br₂ to Br⁻. |
| High % Bromine | Interference from Chlorine (synthesis byproduct). | Switch to Method C (IC) to chromatographically separate Cl⁻ peak from Br⁻ peak. |
References
-
ASTM International. (2020). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[] ASTM International.[] [Link]
-
PubChem. (2025).[3][4] this compound (Compound Summary). National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2022). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. The Analyst. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Bromo-2-ethoxyphenol
Executive Safety Assessment
The Hidden Hazard: While the Safety Data Sheet (SDS) for 5-Bromo-2-ethoxyphenol typically classifies it as an Irritant (H315, H319, H335), treating it solely as a standard organic solid is a critical error. As a phenol derivative, it possesses the structural potential for rapid transdermal absorption and protein denaturation .
The ethoxy-substitution at the C2 position increases the molecule's lipophilicity compared to unsubstituted phenol. This facilitates faster penetration through the stratum corneum (outer skin layer). Furthermore, phenolic compounds often exert a local anesthetic effect, meaning a chemical burn may occur without immediate pain, delaying the user's reaction time.[1][2]
Core Directive: Handle this compound with the rigor reserved for corrosive toxic agents, not just simple irritants.
Personal Protective Equipment (PPE) Matrix
The following matrix moves beyond generic recommendations, providing a task-based selection logic validated by permeation kinetics.
Table 1: Task-Specific PPE Specifications
| Component | Task A: Weighing / Solid Handling (Dust Hazard) | Task B: Solubilization / Stock Prep (Splash/Vapor Hazard) | Technical Rationale |
| Hand Protection | Double Nitrile (min. 5 mil outer) | Laminated Film (Silver Shield/4H) OR Thick Neoprene (>20 mil) | Nitrile degrades rapidly upon exposure to concentrated phenolic solvents. Laminated films provide >480 min breakthrough time. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Chemical Safety Goggles + Face Shield | Standard safety glasses fail against vapors and aerosols, which can cause corneal clouding. |
| Respiratory | N95/P100 Mask (if outside hood) | Fume Hood (Mandatory) | Phenolic dusts are severe respiratory irritants. |
| Body Defense | Lab Coat (Cotton/Polyester) | Chem-Resistant Apron (Tychem or PVC) | Cotton absorbs phenols, holding them against the skin. An impervious apron prevents this "poultice effect." |
Scientific Rationale: The Glove Permeation Logic
Many researchers default to thin nitrile gloves. For halogenated phenols, this is insufficient for direct contact.
-
The Mechanism of Failure: Phenols swell the nitrile polymer matrix, opening "micro-voids" that allow the chemical to permeate to the skin often before the glove physically tears.
-
The Solution:
-
Silver Shield (Laminate): Uses multiple polymer layers to create a tortuous path that prevents organic permeation.
-
Double Gloving Protocol: If dexterity requires nitrile, wear two pairs . Change the outer pair immediately upon any contact. The air gap between gloves provides a brief buffer.
-
Operational Workflow & Decision Logic
Visual 1: PPE Selection & Handling Logic
This diagram illustrates the decision process for selecting PPE based on the physical state and concentration of the compound.
Figure 1: Decision tree for selecting appropriate engineering controls and PPE based on the operational state of the chemical.
Emergency Response: The PEG Protocol
Crucial Insight: Water is NOT the primary decontamination agent for phenol exposures.[3] Because this compound is lipophilic (fat-loving), washing with water alone can drive the chemical deeper into the skin's lipid layers and spread the surface area of the burn.
The "Gold Standard" Decontamination Protocol:
-
Solvent: Polyethylene Glycol 300 or 400 (PEG 300/400).[3]
-
Mechanism: PEG acts as a solvent that is both polar and organic-compatible. It solubilizes the phenol, pulling it out of the skin, and is then easily washed away with water.
Visual 2: Decontamination Workflow
Figure 2: The PEG 300/400 decontamination cycle.[4] Note the loop at Step 2/3: repeated application is necessary to extract absorbed phenol.
Waste Disposal & Deactivation
Classification: this compound contains a halogen (Bromine).[5] It must be segregated from non-halogenated organic waste.
Disposal Protocol:
-
Segregation: Collect in a container marked "Halogenated Organic Waste."
-
Why? Halogens form corrosive acids (HBr) during incineration. Waste facilities require specific scrubbers for this stream.
-
-
Contaminated Debris: Gloves, paper towels, and weighing boats contaminated with this substance must be treated as solid hazardous waste, not trash.
-
Spill Cleanup:
-
Solid: Do not dry sweep (generates dust). Use a wet wipe or damp paper towel.
-
Solution: Absorb with vermiculite or clay. Do not use standard paper towels alone, as the phenol can evaporate from them.
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2733496, this compound. Retrieved from [Link]
-
University of California, Berkeley. (2020).[2] Phenol Safety Fact Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
